Echinocandin B

Catalog No.
S526850
CAS No.
54651-05-7
M.F
C52H81N7O16
M. Wt
1060.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Echinocandin B

CAS Number

54651-05-7

Product Name

Echinocandin B

IUPAC Name

(9Z,12Z)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide

Molecular Formula

C52H81N7O16

Molecular Weight

1060.2 g/mol

InChI

InChI=1S/C52H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-38(65)53-35-26-37(64)48(71)57-50(73)42-43(66)29(2)27-59(42)52(75)40(31(4)61)55-49(72)41(45(68)44(67)32-21-23-33(62)24-22-32)56-47(70)36-25-34(63)28-58(36)51(74)39(30(3)60)54-46(35)69/h9-10,12-13,21-24,29-31,34-37,39-45,48,60-64,66-68,71H,5-8,11,14-20,25-28H2,1-4H3,(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,73)/b10-9-,13-12-/t29-,30+,31+,34+,35-,36-,37+,39-,40-,41-,42-,43-,44-,45-,48+/m0/s1

InChI Key

FAUOJMHVEYMQQG-HVYQDZECSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Echinocandin B; NSC 287461; A30912A; A 30912A; A-30912A; A22082; A 22082; A-22082

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](C)O)C)O)O)O

The exact mass of the compound Echinocandin B is 1059.574 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Echinocandins - Supplementary Records. It belongs to the ontological category of echinocandin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Echinocandin B biosynthetic gene cluster Aspergillus nidulans

Author: Smolecule Technical Support Team. Date: February 2026

The Ani Gene Cluster: Organization and Core Genes

The biosynthetic gene cluster for Echinocandin B (ECB), named the ani cluster, was identified in Aspergillus nidulans NRRL 8112 [1] [2]. This cluster is a continuous sequence of approximately 51 kilobases [1] [3].

The table below summarizes the core genes within the ani cluster and their established or predicted functions in ECB biosynthesis [3]:

Gene Function / Role in Biosynthesis
aniA Nonribosomal peptide synthetase (NRPS); assembles the hexapeptide core [2] [3]
aniB Predicted non-heme dioxygenase
aniC Predicted non-heme dioxygenase
aniD Predicted FAD-dependent monooxygenase
aniE Predicted non-heme dioxygenase
aniF Predicted acetyltransferase
aniF2 Predicted hydroxylase
aniG Predicted transport protein
aniH Cytochrome P450 monooxygenase
aniI Acyl-AMP ligase; activates the linoleic acid side chain [2] [3]
aniJ Pathway-specific transcription factor; positive regulator of the cluster [2]
aniK Predicted hydroxylase
aniL Predicted hydrolase

A note on species and nomenclature: Research has clarified that a previously reported "split cluster" (subclusters Ecd and Hty) in the closely related producer Aspergillus pachycristatus NRRL 11440 was likely an artifact of genome assembly. The functional cluster is, in fact, a single, continuous sequence highly similar to the ani cluster in A. nidulans [1] [4] [5].

Engineering for Enhanced ECB Production

Recent metabolic engineering efforts have identified key bottlenecks and developed tools to dramatically increase ECB yield in A. nidulans NRRL 8112.

  • Rate-Limiting Factors: Systematic gene expression screening identified two crucial proteins: the NRPS AniA and the pathway-specific transcription factor AniJ [2].
  • Engineering Strategy: Overexpression of aniA and/or aniJ has been shown to significantly boost ECB production [2].
  • Production Achievement: Using engineered strains in a 5-L fed-batch fermentation process, researchers achieved an ECB titer of 1.5 g/L, which represents an approximately 30-fold increase compared to the parent strain [6] [2] [7].

The following diagram illustrates the logical workflow of the engineering process that led to this enhanced production.

start Develop CRISPR-base-editing tool step1 Inactivate nkuA, pryoA, riboB genes (Improves genetic manipulation efficiency) start->step1 step2 Screen ani gene cluster expression step1->step2 step3 Identify key targets: AniA (NRPS) and AniJ (Transcription Factor) step2->step3 step4 Overexpress aniA and/or aniJ step3->step4 step5 Optimize fermentation (5-L fed-batch) step4->step5 end Achieve ~30x increase in ECB production (1.5 g/L) step5->end

Workflow for engineering a high-yield ECB strain in A. nidulans.

Detailed Experimental Protocols

The breakthroughs in ECB production were enabled by sophisticated genetic tools. Here is a detailed methodology for the key steps.

1. Establishing a Genetic Manipulation System via CRISPR-Base Editing [2]

  • Objective: Efficiently inactivate genes that hinder homologous recombination (HR) in the wild-type strain.
  • Tool Construction: A CRISPR-nCas9-based cytosine base editor (CBE) plasmid was assembled. This plasmid expresses:
    • A tRNA-gRNA array designed to target the nkuA, pyroA, and riboB genes.
    • The cytidine deaminase enzyme for base conversion.
    • A hygromycin resistance gene (hygR) for selection.
    • A half-*AMA1* sequence for autonomous plasmid replication in Aspergillus.
  • Transformation: The constructed plasmid is transformed into A. nidulans NRRL 8112 protoplasts via polyethylene glycol (PEG)-mediated transformation.
  • Outcome: Successful inactivation of nkuA (involved in non-homologous end joining) drastically improves HR efficiency, enabling precise genetic modifications.

2. In-vivo Plasmid Assembly for Gene Expression Screening [2]

  • Objective: Rapidly construct overexpression plasmids for each gene in the ani cluster to identify key regulators.
  • Procedure:
    • A linear DNA fragment containing half-AMA1-hygR-Ptef1 is generated by fusion PCR.
    • Individual ani genes (e.g., aniB to aniL) are PCR-amplified from genomic DNA.
    • These two fragments, designed with 50 bp overlapping ends, are co-transformed into the engineered A. nidulans strain.
    • Inside the fungal cell, the fragments undergo homologous recombination to form a circular, self-replicating plasmid, driving the expression of the target ani gene under the strong Ptef1 promoter.
  • Analysis: Transformants are cultivated, and ECB production is analyzed to identify which overexpressed genes lead to a titer increase.

3. Promoter Replacement via Homologous Recombination [2]

  • Objective: Stably integrate a strong promoter upstream of a target gene (e.g., aniA or aniJ) in the chromosome to achieve constitutive overexpression.
  • Procedure:
    • A linear DNA fragment is assembled by fusion PCR. This fragment contains:
      • The strong Ptef1 promoter.
      • A selectable marker gene (e.g., riboB).
      • Flanking sequences homologous to the 5' and 3' regions of the target gene's native locus.
    • This linear DNA fragment is transformed into the A. nidulans strain with an efficient HR system.
    • Through homologous recombination, the native promoter of the target gene is replaced by the Ptef1 promoter and the marker gene.
    • Transformants are selected based on the new auxotrophy (e.g., riboflavin prototrophy), and successful promoter replacement is confirmed by colony PCR.

References

ani gene cluster function and regulation

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis Pathway and Regulation

The ani cluster consists of 13 genes encoding enzymes for the biosynthesis of nonproteinogenic amino acid precursors, nonribosomal peptide assembly, and the modification of the hexapeptide [1]. The core logic of its function and regulation can be summarized as follows:

ani_cluster AA_Precursors Amino Acid Precursors AniA NRPS: aniA AA_Precursors->AniA AniB_L Enzymes (aniB, C, D, E, F, G, H, I, K, L, F2) AniB_L->AA_Precursors Synthesize/Modify ECB Echinocandin B (ECB) AniA->ECB Assembles AniJ Transcription Factor: aniJ AniJ->AniB_L Activates AniJ->AniA Activates

Logical relationship of the ani gene cluster in ECB synthesis.

Key Experimental Workflows

A 2024 study established a genetic toolbox in the wild-type strain A. nidulans NRRL8112 to investigate the ani cluster [1] [2]. The overall experimental strategy for identifying key genes is shown below:

workflow Step1 1. Develop Genetic Toolbox (CRISPR-base-editing to inactivate nkuA) Step2 2. Gene Expression Screening (Overexpress each ani gene via in-vivo plasmid assembly) Step1->Step2 Step3 3. Identify Key Genes (Measure ECB yield to find limiters/regulators) Step2->Step3 Step4 4. Strain Engineering (Promoter replacement to overexpress aniA and aniJ) Step3->Step4 Step5 5. Fed-Batch Fermentation (Scale-up production in 5-L bioreactor) Step4->Step5

Overall strategy for identifying and engineering key genes in the ani cluster.

Establishing a Genetic Toolbox

Traditional genetic manipulation in wild-type A. nidulans NRRL8112 is inefficient. The foundational step was using a CRISPR-base-editing tool to simultaneously inactivate three genes [1]:

  • Targets: nkuA (impairs non-homologous end joining, boosting homologous recombination efficiency), pryoA, and riboB (provide selectable auxotrophic markers).
  • Method: A plasmid (pytH-CBE-NPRm) encoding a cytosine base editor (CBE) and three guide RNAs (sgRNAs) was transformed into the fungus via PEG-mediated protoplast transformation. This resulted in the engineered host strain A. nidulans NPRm.
Screening for Rate-Limiting Genes

Researchers screened the ani cluster genes to find those that limit ECB production [1]. The workflow for high-throughput plasmid assembly is detailed below:

screening Fragment1 DNA Fragment 1: half-AMA1-Marker-Ptef1 Co_transform Co-transform both fragments into A. nidulans NPRm host Fragment1->Co_transform Fragment2 DNA Fragment 2: Target ani gene Fragment2->Co_transform In_vivo_assembly In-vivo homologous assembly in fungus Co_transform->In_vivo_assembly Functional_plasmid Functional expression plasmid In_vivo_assembly->Functional_plasmid ECB_measure Measure ECB production in resulting strains Functional_plasmid->ECB_measure

Workflow for in-vivo plasmid assembly to screen ani genes.

  • Method: For each of the 12 ani genes (aniB to aniL and aniF2), a two-fragment system was constructed. The fragments were co-transformed into the NPRm strain, where they assembled into a complete plasmid via in-vivo homologous recombination [1].
  • Measurement: ECB production was analyzed using High-Performance Liquid Chromatography (HPLC). Strains overexpressing aniA (the NRPS) or aniJ (a transcription factor) showed significantly higher ECB titers, identifying them as key bottlenecks [1].
Engineering for Enhanced Production

Based on the screening results, a stable, high-yielding strain was engineered through genome integration [1]:

  • Strategy: The native promoters of the aniA and aniJ genes were replaced with a strong, constitutive promoter (Ptef1) in the NPRm host strain genome using homologous recombination.
  • DNA Construction: The homologous recombination fragments, the Ptef1 promoter, and the riboB selectable marker were assembled into a single linear DNA fragment via fusion PCR.
  • Transformation & Analysis: This linear DNA was transformed into the fungus. Successful integrants were selected and confirmed by colony PCR and Sanger sequencing. ECB yield was quantified by HPLC.

Key Findings and Quantitative Data

The experimental approaches led to the following quantitative results in ECB production [1]:

Strain / Engineering Step ECB Titer (mg/L) Fold Change Key Finding
Parent Strain (NRRL8112) ~50 mg/L Baseline Low natural production yield.
Overexpressing aniA (AOE strain) ~560 mg/L ~11x aniA (NRPS) is a major rate-limiting enzyme.
Overexpressing aniJ (JOE strain) ~420 mg/L ~8x aniJ is a positive pathway-specific regulator.
Combined aniA/aniJ Overexpression ~1100 mg/L ~22x Combined effect is additive.
Final Engineered Strain (5-L Fermentation) ~1500 mg/L ~30x Demonstrates successful scale-up.

The discovery that aniJ is a positive regulator suggests it activates transcription of the core biosynthetic machinery, including aniA [1].

This technical overview of the ani gene cluster highlights its significance as a target for metabolic engineering. The methodologies and findings provide a solid foundation for further research aimed at optimizing the production of this critical antifungal drug precursor.

References

nonribosomal peptide synthetase (NRPS) in ECB biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

NRPS Fundamentals and ECB Biosynthesis Overview

Nonribosomal peptide synthetases (NRPSs) are massive, multi-modular enzymatic assembly lines that synthesize a wide range of complex peptide natural products without the direct involvement of ribosomes. These peptides often exhibit potent biological activities, making them valuable sources for pharmaceutical development, including antifungal drugs like Echinocandin B (ECB) [1] [2].

A minimal NRPS extension module is composed of three core domains:

  • Adenylation (A) domain: Selects and activates a specific amino acid or hydroxyacid building block using ATP.
  • Peptidyl Carrier Protein (PCP) domain: Carries the activated building block as a thioester via a 4'-phosphopantetheine (PPant) arm.
  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the growing chain and the new building block [1] [2].

The biosynthesis culminates in a Thioesterase (TE) domain, which releases the full-length peptide product, often through cyclization or hydrolysis [1]. ECB is a cyclic lipohexapeptide with a linoleoyl side chain, serving as the key precursor for the semisynthesis of the antifungal drug anidulafungin [3].

The ECB Biosynthetic Gene Cluster (BGC)

In the industrial production strain Aspergillus pachycristatus NRRL11440, the ECB BGC has been clarified to consist of two parts: the hty subcluster and the ecd subcluster [3]. The table below summarizes the core components and their experimentally validated functions.

Gene Name Protein Type / Domain Function in ECB Biosynthesis
EcdA Multi-modular NRPS Core assembly line; activates and incorporates constituent amino acids into hexapeptide core [3]
EcdI AMP-ligase Activates linoleic acid side chain and attaches it to NRPS [3]
EcdH P450 oxygenase Catalyzes cyclization and hydroxylation of linear peptide to form mature ECB [3]
HtyE, HtyA, EcdG, EcdK Hydroxylases Introduce hydroxyl groups at specific positions on amino acid side chains [3]
HtyF P450 oxygenase Critical for biosynthesis; specific function under investigation [3]
EcdJ Transcriptional Regulator Pathway-specific positive regulator of ECB BGC expression [3]

This systematic functional assignment of the ECB BGC enables targeted metabolic engineering to overcome production bottlenecks.

ECB Biosynthesis Pathway

The following diagram illustrates the ECB biosynthetic pathway, integrating the functions of the core genes from the BGC.

ECB_Biosynthesis cluster_NRPS NRPS Assembly Line (EcdA) LinoleicAcid Linoleic Acid EcdI EcdI LinoleicAcid->EcdI Activation & Loading HexapeptideCore Linear Hexapeptide Core (on NRPS EcdA) EcdH EcdH HexapeptideCore->EcdH Cyclization/ Hydroxylation ECB This compound (ECB) A1 A Domain (Amino Acid 1) PCP1 PCP Domain C2 C Domain PCP1->C2 Donor A2 A Domain (Amino Acid 2) PCP2 PCP Domain C2->PCP2 Peptide Bond Formation PCP2->C2 Acceptor Te TE Domain Te->HexapeptideCore Chain Release EcdI->PCP1 Activation & Loading EcdH->ECB HtyF HtyF HtyF->EcdH Influences Hydroxylases Hydroxylases Hydroxylases->HexapeptideCore Hydroxylation (HtyE, HtyA, EcdG, EcdK) EcdJ EcdJ (Regulator) EcdJ->A1 EcdJ->A2

ECB biosynthetic pathway: The NRPS EcdA, regulated by EcdJ, assembles the linear hexapeptide. Tailoring enzymes modify the core before EcdH and HtyF catalyze final cyclization/hydroxylation.

Experimental Protocols for ECB Biosynthesis Research

Gene Knockout and Functional Analysis in A. pachycristatus

This protocol is used to validate gene function within the ECB cluster [3].

  • Strain and Culture: Use A. pachycristatus NRRL11440 as the host. Cultivate on YAG medium (Yeast Extract, Agar, Glucose) at 37°C for 2 days to obtain conidia.
  • Vector Construction: Clone 1.0-1.5 kb upstream and downstream flanking sequences of the target gene (e.g., htyF) into a plasmid containing a selectable marker like ptrA (confers resistance to pyrithiamine).
  • Transformation: Transform the knockout construct into the fungal protoplasts using a PEG-mediated method.
  • Mutant Screening: Select transformants on medium containing pyrithiamine. Confirm gene deletion via diagnostic PCR and subsequent Southern blot analysis.
  • Phenotypic Analysis: Cultivate the knockout mutant in production medium (e.g., SLP or YPD). After 8 days, analyze the fermentation broth using Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the impact on ECB production. Complement the mutant by re-introducing the wild-type gene to confirm phenotype restoration.
Heterologous Expression and Characterization of NRPS Domains

This method elucidates the biochemical activity of specific A or C domains [4].

  • Gene Cloning: Amplify the target NRPS domain (e.g., a PCP-C didomain) and clone it into an expression vector (e.g., pET series).
  • Protein Expression: Transform the vector into E. coli BL21(DE3). Induce expression with Isopropyl β-d-1-thiogalactopyranoside (IPTG) when the culture reaches an OD600 of ~0.6. Express proteins at 16-18°C for 16-20 hours.
  • Protein Purification: Lyse cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). Use size-exclusion chromatography as a final polishing step.
  • Crystallization and Structural Analysis: Concentrate the protein to ~10 mg/mL. Set up crystallization trials using commercial screens. For Thermobifida fusca PCP2-C3 didomain, crystals grew in 18-22% PEG 3350 and 0.17-0.3 M magnesium formate [4]. Collect diffraction data at a synchrotron source and solve the structure.
  • Biochemical Assays:
    • Adenylation (A) Domain Activity: Use an ATP-PPi exchange assay to measure substrate-dependent ATP consumption.
    • Condensation (C) Domain Activity: Use pantetheine ejection assays with mass spectrometry detection to monitor peptide bond formation.

NRPS Engineering and ECB Yield Improvement Strategies

Rational engineering of the NRPS machinery and its regulatory elements is key to enhancing ECB titers for industrial production [3].

  • Overexpression of Key Biosynthetic Genes: Co-overexpression of the core NRPS (EcdA), a critical tailoring enzyme (HtyF), and the pathway-specific transcriptional regulator (EcdJ) in A. pachycristatus has been shown to significantly boost ECB yield. This strategy simultaneously elevates the expression of the biosynthetic machinery and the flux through the pathway.
  • Fermentation Optimization: Engineering efforts must be coupled with optimized fermentation conditions. A defined production medium (e.g., SLP) with a controlled carbon source (e.g., glucose) and a nitrogen source (e.g., ammonium sulfate) supports high-yield production in engineered strains.
  • Fundamental NRPS Engineering: While not yet applied to the complex ECB NRPS, general strategies include:
    • Module Swapping: Replacing entire modules or specific A domains to alter the amino acid sequence of the final product [1].
    • C Domain Engineering: Exploiting the understanding that C domains act as secondary gatekeepers for substrate specificity. Modifying acceptor sites can allow for the incorporation of non-cognate substrates [1] [4].

References

structure of echinocandin B cyclic hexapeptide

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis and Production Optimization

Echinocandin B is biosynthesized in fungi by a large enzyme complex known as a nonribosomal peptide synthetase (NRPS), which assembles the cyclic hexapeptide core [1]. The gene cluster responsible for its production (the ani cluster) has been identified, enabling advanced genetic engineering approaches to increase yield [2].

Parameter / Method Impact / Finding Experimental Context
Carbon Sources (e.g., Molasses, Dextrose) [3] Significant impact on ECB activity in fermentation broth. Plackett-Burman and Central Composite Design used to identify significance [3].
Nitrogen Source (e.g., Casein) [3] Significant impact on ECB yield. 同上 [3].
pH [3] Significant impact on ECB yield; optimal around 7.0 for specific processes. 同上; also identified as optimal for enzymatic bioconversion [4] [3].
Temperature [4] Optimal at 26°C for enzymatic bioconversion. Studied under submerged fermentation for bioconversion to ECB nucleus [4].
Response Surface Methodology (RSM) & Artificial Neural Network (ANN) [3] ANN model (R²: 0.99) provided more accurate predictions than RQ model, suggesting a 3.03-fold increase in activity. Comparison of statistical models for optimizing fermentation medium [3].
Gene Expression Screening & CRISPR-based Editing [2] Overexpression of rate-limiting enzyme AniA and regulator AniJ increased ECB production by ~30-fold to 1.5 g/L. Metabolic engineering of A. nidulans to identify and manipulate key biosynthetic genes [2].

The following diagram illustrates the key stages and optimization points in the this compound research and production workflow, integrating both fermentation and genetic engineering approaches.

cluster_ferment Fermentation Optimization cluster_genetic Genetic Strain Improvement Start Start: ECB Research & Production Ferment Fermentation Process Start->Ferment Genetic Genetic Engineering Start->Genetic Carbon Carbon/Nitrogen Source Optimization Ferment->Carbon Physico Physico-chemical Parameters (pH, Temperature) Ferment->Physico Modeling Statistical/AI Modeling (RSM, ANN) Ferment->Modeling Screening Gene Expression Screening Genetic->Screening Editing CRISPR-base-editing (e.g., nkuA inactivation) Genetic->Editing Overexpress Overexpress Key Genes (aniA, aniJ) Genetic->Overexpress Downstream Downstream Processing Final High-Purity ECB Downstream->Final Yields up to 1.5-2.1 g/L Carbon->Downstream Physico->Downstream Modeling->Downstream Screening->Downstream Editing->Downstream Overexpress->Downstream

This compound research and production workflow.

Key Experimental Protocols

Here are detailed methodologies for two critical processes in this compound research and development.

Protocol 1: Bioconversion of ECB to its Nucleus via Acylase

This enzymatic process is a crucial first step in producing semisynthetic drugs like anidulafungin [4].

  • Objective: To screen for and utilize actinomycete strains that produce acylase (deacylase) to convert this compound (ECB) into the this compound nucleus (ECBn) by removing the linoleoyl side chain [4].
  • Procedure:
    • Qualitative Plate Assay (Screening): Inoculate potential acylase-producing actinomycetes on ISP-4 agar plates containing 1 mg/mL of ECB. After incubation, overlay with soft agar containing Candida albicans. Plates showing zones of C. albicans growth are considered positive, as the removal of the fatty acid side chain renders ECB non-fungal [4].
    • Quantitative Assay (Production): Inoculate positive strains into a Streptomyces seed medium for 3 days. Transfer the inoculum to a production medium containing filter-sterilized ECB (e.g., 3 g/L). Incubate with shaking, and sample at 24-hour intervals [4].
    • Analysis: Centrifuge samples and analyze the supernatant via HPLC (e.g., Agilent Poroshell EC18 column) to detect and quantify the formation of ECB nucleus [4].
  • Optimization: Key parameters to optimize include pH (optimal at 7.0), temperature (optimal at 26°C), and substrate concentration (optimal at 4 g/L) to maximize conversion rates [4].
Protocol 2: Gene Expression Screening in *Aspergillus nidulans*

This protocol uses modern genetic tools to identify rate-limiting steps in ECB biosynthesis [2].

  • Objective: To screen genes within the ani biosynthetic gene cluster (BGC) to identify key enzymes and regulators that enhance ECB production when overexpressed [2].
  • Procedure:
    • Strain Engineering: Develop a CRISPR-base-editing tool for A. nidulans NRRL8112 to inactivate the nkuA gene (improves homologous recombination efficiency) and auxotrophic marker genes (pryoA, riboB) for selection [2].
    • In-vivo Plasmid Assembly: Harness the fungus's own cellular machinery to assemble expression plasmids. Co-transform the fungus with two DNA fragments: i) a fragment containing half of the AMA1 replicon, a marker gene (hygR or riboB), and a strong promoter (Ptef1); and ii) a fragment containing a gene from the ani BGC. Homologous recombination in vivo creates a circular plasmid [2].
    • Screening & Fermentation: Screen transformants for ECB production. Promising engineered strains can be evaluated in a 5-L fed-batch fermentation system to measure titer improvement [2].
  • Key Findings: This methodology identified AniA (a key biosynthetic enzyme) and AniJ (a pathway-specific transcription factor) as rate-limiting. Overexpressing these genes led to a ~30-fold increase in ECB production, reaching 1.5 g/L [2].

Development of Semisynthetic Derivatives

The natural this compound structure has limitations, including hemolytic side effects linked to its native linoleoyl side chain [5] [1]. This has driven the development of semisynthetic derivatives with improved properties.

  • Anidulafungin: Produced by enzymatically deacylating ECB to its nucleus and then chemically reacylating it with a synthetic alkoxytriphenyl side chain. This modification reduces hemolytic activity and results in an antifungal drug with a long half-life [6] [5] [7].
  • Caspofungin & Micafungin: These are derived from other natural precursors (pneumocandin B0 and FR901379, respectively) but belong to the same echinocandin class. Their development similarly involved strategic chemical modifications—such as introducing an amino group in caspofungin for better solubility and a sulfate group in micafungin—to enhance pharmacological properties [5] [1].

References

Comprehensive Application Notes and Protocols for Echinocandin B Fermentation Process Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

Echinocandin B (ECB) represents a critically important antifungal compound that serves as the key precursor for the semisynthetic drug anidulafungin, a first-line treatment for invasive fungal infections. As a cyclic lipohexapeptide, ECB belongs to the echinocandin class of non-ribosomal peptides produced naturally by various filamentous fungi, particularly Aspergillus nidulans. The clinical significance of ECB derivatives has intensified in recent years due to increasing cases of invasive fungal infections in immunocompromised patients, including those recovering from COVID-19. The unique mechanism of action of echinocandins involves noncompetitive inhibition of β-(1,3)-glucan synthase, an essential enzyme for fungal cell wall biosynthesis, resulting in fungicidal activity against Candida species and fungistatic activity against Aspergillus species [1] [2].

Despite its clinical importance, the complex structure of ECB makes total chemical synthesis economically unfeasible, rendering fermentation-based production the only viable manufacturing approach. The manufacturing challenges are further compounded by the relatively low titers in wild-type strains and the inherent complexity of controlling fungal morphology in bioreactor environments. Recent advances in genetic tools and fermentation optimization strategies have enabled significant improvements in ECB production, with reported titers increasing from milligrams to grams per liter through systematic strain and process engineering [3] [2]. This application note provides a comprehensive overview of current optimization methodologies, presented as actionable protocols for researchers and process development scientists in pharmaceutical biotechnology.

Strain Engineering Approaches for Enhanced ECB Production

Genetic Modification of Biosynthetic Pathways

The biosynthesis of ECB is governed by the ani gene cluster in Aspergillus nidulans NRRL8112, which comprises approximately 13 genes encoding enzymes responsible for nonribosomal peptide assembly, modification, and regulation. Recent breakthroughs in genetic tool development have enabled precise manipulation of this cluster, with CRISPR-base-editing technology emerging as a particularly powerful approach. Researchers have successfully implemented this system in A. nidulans NRRL8112 to simultaneously inactivate the nkuA gene (involved in non-homologous end joining) and two marker genes (pryoA and riboB), significantly improving homologous recombination efficiency and enabling targeted genetic modifications [2].

Key genetic targets for enhancing ECB production include:

  • Overexpression of ecdB and ecdK: These genes encode critical enzymes in the ECB biosynthesis pathway, with overexpression resulting in significant titer improvements of 25.8% and 23.7%, respectively, compared to wild-type strains [3].
  • Identification of rate-limiting steps: Systematic screening of ani gene expression has revealed that AniA (the nonribosomal peptide synthetase) and AniJ (a pathway-specific transcription factor) function as key regulatory elements in ECB biosynthesis [2].
  • Elimination of byproduct formation: Strategic deletion of genes responsible for competing metabolic pathways can redirect flux toward ECB production, mirroring successful approaches implemented in other echinocandin-producing fungi [2].

Table 1: Strain Engineering Approaches for Enhanced ECB Production

Engineering Strategy Specific Modification Impact on ECB Titer Key Findings
Gene overexpression ecdB overexpression 25.8% increase Resulted in titer of 2,030.5±99.2 mg/L in shake flasks [3]
Gene overexpression ecdK overexpression 23.7% increase Achieved titer of 1,996.4±151.4 mg/L in shake flasks [3]
Multiplex genome editing nkuA inactivation Improved HR efficiency Enabled precise genetic manipulations in A. nidulans [2]
Metabolic engineering aniA and aniJ overexpression ~30-fold increase ECB production reached 1.5 g/L in 5-L bioreactor [2]
Morphology engineering fksA deletion Impaired growth Cell wall damage negatively affected growth and product synthesis [3]
Classical Strain Improvement

While molecular approaches offer precision, classical strain improvement methods remain valuable for industrial applications. The combination of mutagenesis breeding with medium optimization has proven effective for enhancing ECB production. Through systematic screening of mutant libraries, researchers have isolated high-producing strains that can be further optimized through media engineering [4]. These approaches benefit from the fact that they do not require extensive genetic characterization of production strains and can be implemented relatively quickly, though they may involve greater screening efforts.

Fermentation Media Optimization

The composition of fermentation media significantly influences both fungal growth and ECB biosynthesis. Statistical optimization approaches have demonstrated particular effectiveness in identifying key medium components and determining their optimal concentrations. Through Plackett-Burman design and response surface methodology, researchers have systematically evaluated numerous medium components to identify those with the greatest impact on ECB production [5] [6].

Table 2: Fermentation Media Optimization for ECB Production

Medium Component Optimal Concentration Function Impact on Production
Millet 20 g/L Carbon source 25% higher antifungal activity compared to original medium [5]
Yeast extract 1 g/L Nitrogen source Significant enhancement in bioactivity [5]
K₂HPO₄ 0.5 g/L Mineral salt Notable improvement in antifungal activity [5]
Lactose 26.69 g/L Carbon source Improved fermentation efficacy in whey-based media [7]
Soytone 28.44 g/L (2:1 ratio with whey protein) Nitrogen source Enhanced antifungal peptide production [7]
Carbon source (General) Varies Energy and carbon skeleton Glycerin, dextrin, and millet significantly increased bioactivity [5]

Media optimization studies have revealed that carbon and nitrogen source selection profoundly impacts ECB production. Among carbon sources, millet, glycerin, and dextrin have demonstrated superior performance compared to alternatives like corn starch, cellulose, or sucrose. For nitrogen sources, yeast extract has consistently outperformed other options such as soybean meal, peanut powder, tryptone, or inorganic nitrogen sources [5]. These findings suggest that complex nutrient sources provide beneficial growth factors and precursors that support the complex biosynthesis of this lipopeptide compound.

The statistical optimization process typically begins with Plackett-Burman design to identify significant factors, followed by central composite design and response surface methodology to determine optimal concentrations. This approach has successfully increased the antifungal activity of fermentation broths by over 32 percentage points (from 27.33% to 59.53% inhibition) in the case of Streptomyces species, demonstrating the power of systematic medium optimization [5]. For ECB production specifically, evolutionary algorithms such as particle swarm optimization have also been employed to optimize complex media containing up to 15 ingredients, achieving titers superior to control media while identifying multiple medium formulations with varying viscosity characteristics [6].

Bioreactor Process Control and Scale-Up

Critical Process Parameters

Successful scale-up of ECB fermentation requires precise control of physical and chemical parameters throughout the process. Research has demonstrated that these parameters significantly influence both fungal growth and the complex biosynthesis of ECB. The optimal ranges for key process parameters have been systematically investigated through controlled experiments, revealing the following optimal conditions [5]:

  • Temperature: 25°C
  • Initial pH: 6.5-8.0
  • Dissolved oxygen: Maintained through agitation at 140-160 rpm in shake flasks
  • Fermentation time: 9 days
  • Inoculum volume: 4%
  • Liquid volume: 100 mL/250 mL flask

The extended fermentation time of 9 days aligns with the typical production pattern of secondary metabolites like ECB, which are generally synthesized after the primary growth phase. The temperature optimum of 25°C is slightly lower than typical microbial fermentations, reflecting the natural environmental conditions of the fungal producer.

Morphology Control and Scale-Up

Fungal cell morphology significantly impacts broth viscosity and consequently oxygen mass transfer in bioreactors. In Aspergillus nidulans, the morphological characteristics can be manipulated through genetic modifications to reduce fermentation broth viscosity. Engineering strains with modified morphology has proven effective for improving oxygen transfer while maintaining high productivity [3].

At the bioreactor scale, fed-batch cultivation strategies have demonstrated success in achieving high ECB titers. In one case, an engineered strain overexpressing ecdB achieved a titer of 2,234.5 mg/L in a 50-L bioreactor, representing one of the highest reported yields for this important precursor [3]. Similarly, through a combination of genetic engineering and fermentation optimization, researchers have achieved ECB production of 1.5 g/L during 5-L fed-batch fermentation, representing an approximately 30-fold improvement compared to the parent strain [2].

Downstream Processing and Bioconversion

Following fermentation, downstream processing is required to isolate and purify ECB. A key step in the production of anidulafungin is the enzymatic deacylation of ECB to form ECB nucleus, which is subsequently chemically reacylated to produce the final drug substance. Efficient bioconversion requires specialized enzymes known as acylases (deacylases), which can be sourced from various actinomycetes [8].

Recent advances in downstream processing include the development of a preparative separation method using macroporous resin adsorption chromatography, providing a one-step effective approach for large-scale production of ECB from Aspergillus nidulans broth [4]. This method offers advantages in terms of scalability and cost-effectiveness compared to more complex purification schemes.

For the bioconversion process, optimal conditions have been identified as pH 7.0, temperature 26°C, and substrate concentration of 4 g/L, which support higher degrees of bioconversion from ECB to ECB nucleus [8]. Interestingly, as the medium volume increases to 500 mL, the conversion rate increases by more than two-fold, indicating potential scale-related benefits in the bioconversion process [8].

Detailed Experimental Protocols

Protocol 1: CRISPR-Based Strain Engineering for Enhanced ECB Production

This protocol describes the genetic engineering of Aspergillus nidulans NRRL8112 to enhance ECB production through CRISPR-base-editing and homologous recombination.

Materials:

  • Aspergillus nidulans NRRL8112 strain
  • Plasmid pYTH-CBE-NPRm (contains CRISPR-base-editor)
  • Glucose Minimal Medium (GMM): 10 g/L glucose, 10 mM ammonium tartrate, 0.52 g/L KCl, 0.52 g/L MgSO₄·7H₂O, 1.52 g/L KH₂PO₄, 20 g/L agar, 1 mL trace elements, pH 6.5
  • Trace elements solution (per 100 mL): 2.20 g ZnSO₄·7H₂O, 1.10 g H₃BO₃, 0.50 g MnCl₂·4H₂O, 0.16 g FeSO₄·7H₂O, 0.16 g CoCl₂·5H₂O, 0.16 g CuSO₄·5H₂O, 0.11 g (NH₄)₆Mo₇O₂₄·4H₂O, 5.00 g Na₄EDTA
  • PEG-mediated transformation reagents

Procedure:

  • Cultivate A. nidulans on GMM agar at 30°C for 5 days until spores form.
  • Harvest spores and inoculate into liquid GMM medium.
  • Construct the tRNA-sgRNA expression plasmid using Golden Gate DNA assembly with primers specific for nkuA, pyroA, and riboB targets.
  • Assemble the CBE expression cassette, tRNA-gRNA array, hygromycin resistance gene, and half-AMA1 sequence into the yeast expression plasmid pYES2.0 using yeast assembly.
  • Transform the constructed plasmid into A. nidulans NRRL8112 via PEG-mediated transformation.
  • Select transformants on hygromycin-containing media and verify gene editing through colony PCR and sequencing.
  • For aniA and aniJ overexpression, amplify homologous recombination fragments and the Ptef1 promoter from the genome.
  • Assemble the transformation DNA via fusion PCR and transform into the engineered strain.
  • Verify promoter replacement through analytical PCR and sequencing.

Validation: Successful engineering should result in ECB titers approximately 30-fold higher than the parent strain in flask cultures, reaching ~1.5 g/L in 5-L fed-batch fermentation [2].

Protocol 2: Statistical Media Optimization Using Response Surface Methodology

This protocol describes the optimization of fermentation media using Plackett-Burman and central composite designs to enhance ECB production.

Materials:

  • High-producing Aspergillus nidulans strain
  • Basal fermentation medium
  • Candidate carbon sources (millet, glycerin, dextrin, maltose, sucrose, corn starch, cellulose)
  • Candidate nitrogen sources (yeast extract, soytone, soybean meal, peanut powder, tryptone, carbamide, NH₄Cl, NH₄CO₃)
  • Mineral salts (K₂HPO₄, MgSO₄, FeSO₄, NaCl)

Procedure:

  • Carbon source screening: Test various carbon sources as sole carbon sources in basal medium, maintaining equivalent carbon content.
  • Nitrogen source screening: Evaluate different nitrogen sources as sole nitrogen sources in basal medium, maintaining equivalent nitrogen content.
  • Plackett-Burman design: Select the most significant factors using a two-level experimental design with 12 runs as follows [5]:

start Define Factors and Ranges screen Screen Significant Factors Using Plackett-Burman Design start->screen model Develop Mathematical Model Using Central Composite Design screen->model optimize Determine Optimal Conditions Via Response Surface Methodology model->optimize verify Experimental Verification optimize->verify

  • Central composite design: For the significant factors identified in the Plackett-Burman design, create a central composite design with 5 levels for each factor.
  • Response surface methodology: Use the generated model to identify optimal concentrations and predict performance.
  • Model validation: Conduct verification experiments using the optimized medium conditions and compare actual vs. predicted results.

Expected Outcomes: Optimization should significantly enhance antifungal activity, with demonstrated improvements from 27.33% to 59.53% inhibition against Rhizoctonia solani in the case of Streptomyces fermentation [5]. For ECB production, particle swarm optimization has achieved titre improvements of approximately 46% compared to non-optimized media [6].

Conclusion

The optimization of this compound fermentation involves a multifaceted approach combining strain engineering, media optimization, and precise process control. The development of advanced genetic tools for Aspergillus nidulans has enabled remarkable improvements in ECB production, with up to 30-fold enhancements achieved through rational metabolic engineering. Simultaneously, statistical optimization methods continue to provide significant gains by identifying optimal medium compositions and process parameters.

For researchers and process development scientists, the protocols presented herein offer actionable strategies for enhancing ECB production. The integration of classical and molecular approaches appears most promising, where strain engineering creates high-producing chassis, while media and process optimization maximize the expression of this potential. As genetic tools continue to advance and our understanding of ECB biosynthesis deepens, further improvements in titre and productivity are anticipated, ultimately enhancing the commercial viability of this important antifungal precursor and expanding patient access to this critical medication.

References

Comprehensive Application Notes and Protocols: Methyl Oleate Feeding Strategy for Enhanced Echinocandin B Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Echinocandin B (ECB) serves as the crucial precursor for the semisynthetic antifungal drug Anidulafungin, which demonstrates superior efficacy against invasive fungal infections, particularly Candida and Aspergillus species. The clinical importance of ECB has intensified in recent years due to the increased incidence of secondary fungal infections associated with viral respiratory diseases, including COVID-19. ECB belongs to the lipopeptide class of antifungals that function by noncompetitively inhibiting β-(1,3)-glucan synthesis, an essential component of fungal cell walls. Despite its clinical significance, industrial production of ECB faces challenges related to low titers and high manufacturing costs, necessitating the development of enhanced fermentation strategies [1].

Traditional approaches to improve ECB production have primarily relied on mutagenesis breeding and extensive fermentation optimization, which have yielded ECB concentrations ranging from 1.5 g/L to 2.1 g/L in bioreactor settings. However, resulting mutants often exhibit genetic instability, and the fundamental mechanisms driving production enhancement remain poorly understood [1]. Recent advances in metabolic engineering and fermentation science have revealed that specific carbon sources significantly influence ECB biosynthesis, with methyl oleate emerging as a particularly effective supplement that substantially enhances production titers.

The biological significance of methyl oleate in ECB biosynthesis extends beyond its role as a simple carbon source. Experimental evidence indicates that methyl oleate influences both the central metabolic pathways and the regulatory mechanisms governing the expression of genes within the ani biosynthetic gene cluster (BGC). This cluster encompasses 13 genes encoding enzymes responsible for nonproteinogenic amino acid precursor synthesis, nonribosomal peptide assembly, and hexapeptide modification [1]. Understanding the multifaceted role of methyl oleate provides a scientific foundation for developing optimized feeding strategies that maximize ECB production while maintaining process reliability and scalability.

Experimental Protocols

Methyl Oleate Feeding Strategy

The implementation of an effective methyl oleate feeding strategy requires careful attention to medium composition, addition timing, and concentration optimization. The following protocol has been experimentally validated to enhance ECB production in Aspergillus nidulans systems:

  • Basal Medium Composition: Prepare a defined glucose minimal medium (GMM) containing per liter: 10 g glucose, 10 mM ammonium tartrate, 0.52 g KCl, 0.52 g MgSO₄·7H₂O, 1.52 g KH₂PO₄, and 1 mL trace element solution. The trace element solution should contain (per 100 mL): 2.20 g ZnSO₄·7H₂O, 1.10 g H₃BO₃, 0.50 g MnCl₂·4H₂O, 0.16 g FeSO₄·7H₂O, 0.16 g CoCl₂·5H₂O, 0.16 g CuSO₄·5H₂O, 0.11 g (NH₄)₆Mo₇O₂₄·4H₂O, and 5.00 g Na₄EDTA [1].

  • Methyl Oleate Supplementation: Add filter-sterilized methyl oleate to achieve a final concentration of 15-20 g/L at the beginning of the fermentation process. This concentration has been demonstrated to provide optimal ECB production enhancement while avoiding potential inhibitory effects [2].

  • Cultural Conditions: Inoculate spores into liquid GMM medium and incubate at 30°C for 5-7 days with continuous agitation at 200 rpm. Maintain pH at 6.5 throughout the fermentation process to support fungal growth and secondary metabolite production [1].

  • Fed-Batch Supplementation: For extended fermentations exceeding 120 hours, implement a feeding strategy with pulse additions of 5 g/L methyl oleate at 72-hour intervals to maintain optimal carbon source availability without causing carbon catabolite repression [2].

  • Analytical Monitoring: Monitor ECB production regularly using high-performance liquid chromatography (HPLC). Additionally, track intracellular L-threonine concentrations, as methyl oleate has been shown to increase intracellular L-threonine levels approximately 2.5-fold compared to alternative carbon sources like mannitol [3].

Combined Microparticle-Enhanced Cultivation

The integration of microparticle-enhanced cultivation (MPEC) with methyl oleate supplementation has demonstrated synergistic effects on ECB production. The combined protocol is as follows:

  • Microparticle Selection: Use talcum powder (magnesium silicate) with an average particle diameter of 45 μm as the microparticle additive. Alternative microparticles including aluminum oxide and titanium dioxide may be evaluated, but talcum has shown superior results for ECB fermentation [2].

  • Addition Protocol: Add talcum powder to the fermentation medium at a concentration of 20 g/L simultaneously with methyl oleate supplementation. The microparticles function to control mycelial morphology, promoting the formation of compact pellets that enhance oxygen and nutrient transfer while reducing broth viscosity [2].

  • Morphological Optimization: The combination of methyl oleate and talcum powder specifically promotes the development of a pellet-type mycelial morphology, which has been correlated with significantly improved ECB titers compared to filamentous forms. This morphology optimization is particularly beneficial for secondary metabolite production like ECB [2].

  • Process Scaling: For bioreactor scale-up, maintain constant shear force conditions when implementing the MPEC strategy to ensure consistent morphological effects across different fermentation volumes.

Table 1: Comprehensive Methyl Oleate Feeding Protocol Parameters

Parameter Optimal Value Purpose Notes
Initial Methyl Oleate Concentration 15-20 g/L Primary carbon source Higher concentrations may inhibit growth
Supplementation Timing 0 hour (initial) + 72-hour intervals Maintain carbon availability Critical for fed-batch processes
Methyl Oleate Purity >95% Ensure consistent results Filter-sterilize before addition
Incubation Temperature 30°C Optimal for A. nidulans Deviation ±2°C affects yield
pH Control 6.5 Maximize ECB production Strict control essential
Talcum Powder Concentration 20 g/L Morphology control 45 μm particle size optimal
Fermentation Duration 168 hours Maximum titer achievement ECB production peaks at 168h
Analytical Methods and Assessment

Accurate monitoring and evaluation are essential for assessing the effectiveness of the methyl oleate feeding strategy:

  • ECB Quantification: Employ HPLC with a C18 reverse-phase column and UV detection at 210 nm for ECB quantification. The mobile phase should consist of acetonitrile-water with 0.1% trifluoroacetic acid using a gradient elution method [3].

  • Biomass Determination: Monitor fungal biomass through dry cell weight (DCW) measurements. The morphological characteristics should be visually assessed using microscopy to confirm the formation of pellet structures when implementing MPEC [2].

  • Intracellular Metabolite Analysis: Extract and analyze intracellular amino acids, particularly L-threonine, using liquid chromatography-mass spectrometry (LC-MS). Sample preparation should include rapid filtration of mycelia, immediate quenching in liquid nitrogen, and extraction using cold methanol [3].

  • Gene Expression Analysis: Evaluate transcription levels of key ECB biosynthetic genes (aniA, aniJ, and ecdA) using quantitative reverse transcription PCR (qRT-PCR). This analysis provides insights into the regulatory mechanisms influenced by methyl oleate supplementation [3].

Mechanistic Insights

Transcriptional Regulation

Methyl oleate exerts significant influence on the transcriptional machinery governing ECB biosynthesis. Research has demonstrated that methyl oleate supplementation leads to the upregulation of critical genes within the ani biosynthetic gene cluster:

  • Rate-Limiting Enzyme Identification: Gene expression screening has identified AniA (a non-ribosomal peptide synthetase) and AniJ (a pathway-specific transcription factor) as crucial regulatory elements in ECB biosynthesis. Overexpression of aniA and aniJ has resulted in remarkable 30-fold increases in ECB production, highlighting their pivotal role in the biosynthetic pathway [1].

  • aniA Function: This gene encodes the central nonribosomal peptide synthetase (NRPS) responsible for assembling the hexapeptide core of ECB. Methyl oleate enhances the transcription of aniA, thereby increasing the abundance of this key biosynthetic enzyme [1].

  • aniJ Regulatory Role: Encodes a pathway-specific transcription factor that positively regulates the expression of multiple genes within the ani cluster. Methyl oleate supplementation activates AniJ, creating a positive feedback loop that amplifies the entire biosynthetic pathway [1].

  • ecdA Limitations: Research indicates that the transcription level of ecdA may serve as a primary restriction factor for ECB biosynthesis. While methyl oleate enhances the expression of many ani cluster genes, ecdA expression may remain suboptimal, suggesting a potential target for future genetic engineering approaches [3].

The following diagram illustrates the transcriptional regulation mechanism enhanced by methyl oleate:

MethylOleate MethylOleate AniJ AniJ MethylOleate->AniJ Activates AniA AniA MethylOleate->AniA Upregulates AniCluster AniCluster AniJ->AniCluster Enhances Expression ECB ECB AniA->ECB Synthesizes AniCluster->ECB Produces

> Figure 1: Methyl Oleate Transcriptional Regulation of ECB Biosynthesis. Methyl oleate activates key regulatory elements AniJ and AniA, which in turn enhance expression of the entire ani gene cluster, leading to significantly increased ECB production.

Metabolic and Morphological Effects

The enhancement of ECB production through methyl oleate supplementation involves complex metabolic interactions and morphological adaptations:

  • Intracellular Precursor Accumulation: Methyl oleate supplementation results in a dramatic increase in intracellular L-threonine concentration, reaching approximately 275 mg/L at 168 hours of fermentation. This represents a 2.5-fold enhancement compared to fermentations using conventional carbon sources like mannitol. Since L-threonine constitutes a fundamental building block of the ECB hexapeptide scaffold, its elevated intracellular availability directly supports enhanced ECB biosynthesis [3].

  • Paradox of Exogenous L-Threonine: Interestingly, despite the correlation between intracellular L-threonine accumulation and ECB production, exogenous addition of L-threonine to the fermentation medium does not significantly improve ECB titers. This suggests that methyl oleate influences internal metabolic routing rather than simply increasing substrate availability. The compound appears to modulate the flux distribution within central carbon metabolism, redirecting resources toward ECB precursor synthesis [3].

  • Morphological Engineering: The addition of methyl oleate, particularly when combined with talcum powder microparticles, promotes the formation of a pellet-type mycelial morphology. This compact fungal structure enhances metabolic efficiency by reducing broth viscosity, improving oxygen transfer rates, and facilitating nutrient diffusion to the cellular machinery. The morphological optimization directly correlates with significantly improved ECB production, demonstrating the interrelationship between physical structure and metabolic performance [2].

  • Dual-Phase Mechanism: Methyl oleate appears to operate through a dual-phase mechanism in ECB fermentation. Initially, it serves as an efficient carbon source that supports robust fungal growth and biomass accumulation. During the secondary metabolic phase, it functions as a regulatory signal that triggers the transcriptional activation of the ani biosynthetic gene cluster while simultaneously modulating central metabolism to redirect flux toward ECB precursor synthesis [2] [3].

Process Optimization and Outcomes

Performance Comparison

The implementation of methyl oleate feeding strategies has demonstrated substantial improvements in ECB production efficiency. The following table summarizes key performance metrics:

Table 2: Comprehensive Comparison of ECB Fermentation Strategies

Fermentation Strategy Max ECB Titer (mg/L) Enhancement Factor Key Parameters References
Methyl Oleate Only 2133 ± 50 2.0x vs. mannitol 15-20 g/L methyl oleate [2]
Methyl Oleate + Talcum MPEC 3148 ± 100 2.9x vs. standard 20 g/L talcum (45 μm) + methyl oleate [2]
Genetic Engineering + Methyl Oleate ~1500 ~30x vs. parent strain aniA and aniJ overexpression [1]
Conventional Carbon Sources 1000-1200 Baseline Mannitol or glucose [3]
Mutation Breeding 1500-2100 1.5-2.1x vs. wild type Traditional mutagenesis [1]
Combined Strategy Workflow

The most effective approach for enhanced ECB production involves integrating methyl oleate supplementation with microparticle-enhanced cultivation and genetic strain improvement. The following diagram illustrates the comprehensive workflow:

Start Start StrainSelection StrainSelection Start->StrainSelection Engineered strain MediumPreparation MediumPreparation StrainSelection->MediumPreparation GMM base MethylOleate MethylOleate MediumPreparation->MethylOleate 15-20 g/L Talcum Talcum MediumPreparation->Talcum 20 g/L Fermentation Fermentation MethylOleate->Fermentation 30°C, pH 6.5 Talcum->Fermentation Monitoring Monitoring Fermentation->Monitoring 168h duration Harvest Harvest Monitoring->Harvest ECB recovery

> Figure 2: Integrated Workflow for Enhanced ECB Production. The optimized process combines engineered strains with methyl oleate supplementation and microparticle-enhanced cultivation, resulting in significantly improved ECB titers.

Practical Implementation and Troubleshooting

Implementation Guidelines

Successful implementation of methyl oleate feeding strategies requires attention to several critical factors:

  • Strain Selection and Development: While wild-type Aspergillus nidulans NRRL8112 responds favorably to methyl oleate supplementation, maximum production yields are achieved using genetically engineered strains. Implement CRISPR-base-editing tools specifically developed for A. nidulans to simultaneously inactivate the nkuA gene (improving homologous recombination efficiency) and two marker genes (pryoA and riboB). Subsequently, engineer strains for overexpression of aniA and aniJ, which have demonstrated synergistic effects with methyl oleate supplementation, resulting in up to 30-fold increases in ECB production compared to the parent strain [1].

  • Process Scale-Up Considerations: When transitioning from laboratory to industrial scale, maintain consistent mixing efficiency and oxygen transfer rates (kLa) to ensure the uniform distribution of methyl oleate and talcum powder microparticles. Implement dedicated feeding lines for methyl oleate to prevent adhesion to vessel surfaces and ensure accurate delivery. For large-scale operations, employ statistical experimental design methodologies to optimize the interaction between multiple parameters, including methyl oleate concentration, talcum powder loading, and aeration rates [2].

  • Temporal Optimization: The timing of methyl oleate addition significantly influences ECB yields. Implement a staged feeding approach with initial addition at inoculation followed by supplemental pulses at 72-hour intervals. This strategy maintains optimal methyl oleate concentrations throughout the fermentation while preventing potential inhibitory effects associated with single-batch addition at high concentrations. Monitoring dissolved oxygen levels can provide valuable insights for determining optimal feeding times, as oxygen consumption rates correlate with metabolic activity [2] [3].

Troubleshooting and Optimization

Common challenges and recommended solutions for methyl oleate-enhanced ECB fermentation:

  • Inadequate ECB Yields: If ECB production falls below expected levels, verify the purity of methyl oleate source, as impurities can significantly impact effectiveness. Assess the expression levels of key biosynthetic genes (aniA, aniJ, and ecdA) via qRT-PCR to identify potential transcriptional limitations. Additionally, evaluate intracellular L-threonine concentrations to confirm precursor availability [3].

  • Morphological Issues: If the desired pellet morphology fails to develop despite talcum powder addition, characterize the particle size distribution of the talcum powder, ensuring the dominant fraction is approximately 45 μm. Evaluate shear force conditions in the bioreactor, as excessive agitation can disrupt pellet formation, while insufficient mixing causes sedimentation and heterogeneity [2].

  • Process Consistency Challenges: For addressing batch-to-batch variability, implement rigorous standard operating procedures for preparing methyl oleate and talcum powder suspensions. Establish quality control checkpoints for raw materials and monitor key fermentation parameters (pH, dissolved oxygen, temperature) with increased frequency. Conduct regular microscopic examination of mycelial morphology throughout the fermentation process to identify deviations from optimal pellet structures at early stages [2] [3].

  • Foaming and Viscosity Problems: The combination of methyl oleate and fungal biomass can increase foaming tendencies. Implement controlled additions of antifoaming agents compatible with the biological system, taking care to minimize potential impacts on oxygen transfer. The inclusion of talcum powder typically reduces broth viscosity, but if viscosity increases are observed, verify microparticle concentration and distribution [2].

Conclusion

The implementation of methyl oleate feeding strategies represents a significant advancement in the industrial production of this compound, addressing critical limitations of traditional fermentation approaches. When properly integrated with microparticle-enhanced cultivation and targeted genetic engineering, this approach enables remarkable enhancements in ECB titers, reaching concentrations exceeding 3,100 mg/L in optimized conditions. The multifaceted mechanism of methyl oleate, functioning simultaneously as an efficient carbon source, transcriptional regulator, and morphological modulator, underscores its unique value in ECB fermentation processes.

Future development efforts should focus on further elucidating the molecular signaling pathways through which methyl oleate influences gene expression in the ani biosynthetic cluster. Additionally, research should explore synergistic combinations of methyl oleate with other lipid-based inducters and advanced morphological engineering techniques. The integration of systems biology approaches with bioprocess optimization promises to unlock further improvements in ECB productivity, potentially contributing to reduced manufacturing costs and enhanced accessibility of this critically important antifungal medication.

References

Application Notes: Genetic Engineering of an Echinocandin B-Producing Strain

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Echinocandin B (ECB) is a critical cyclic lipopeptide and the key precursor for the synthesis of the antifungal drug Anidulafungin. Its production in the native filamentous fungus Aspergillus nidulans NRRL8112 is inherently low, and traditional strain improvement methods like mutagenesis have led to genetically unstable strains with unclear enhancement mechanisms [1]. The biosynthesis of ECB is governed by the ani gene cluster, but the rate-limiting steps and regulatory mechanisms have remained largely unknown, hindering rational strain design [1]. These application notes describe a systematic approach utilizing advanced genetic tools to overcome these limitations, leading to the development of a high-yielding ECB production strain.

Establishing a Genetic Manipulation System in A. nidulans

A significant barrier to engineering wild-type A. nidulans NRRL8112 is the dominance of the non-homologous end joining (NHEJ) DNA repair pathway, which makes precise genetic edits difficult. The first crucial step is to disrupt this pathway to enhance Homologous Recombination (HR) efficiency.

Key Genetic Tool: A CRISPR-nCas9-based Cytosine Base Editor (CBE) was deployed for multiplexed genome editing. This tool was used to simultaneously inactivate three genes:

  • nkuA: A key gene in the NHEJ pathway. Its inactivation drastically improves HR efficiency [1].
  • pryoA and riboB: These genes serve as auxotrophic markers, creating strains that require specific nutrients (pyridoxine and riboflavin, respectively) for selection in subsequent transformations [1].

Identification of Rate-Limiting Genes via Expression Screening

With an efficient HR system established, a high-throughput method for gene screening was implemented to identify targets for overexpression.

Key Methodology: An in-vivo plasmid assembly toolbox was harnessed. This method involves co-transforming A. nidulans with two DNA fragments: one containing a half-AMA1 replicon and a selection marker, and the other containing a gene expression cassette for a target ani gene. The fungus's own cellular machinery assembles these into a functional plasmid, allowing for rapid testing of all 12 genes in the ani cluster [1].

Screening Results: This systematic approach identified two key targets:

  • aniA: Codes for the nonribosomal peptide synthetase (NRPS), the core enzyme that assembles the ECB hexapeptide backbone.
  • aniJ: A pathway-specific transcription factor that positively regulates the expression of the entire ani gene cluster [1].

Overexpression of aniA and aniJ, individually and in combination, led to significant step-wise increases in ECB production, confirming their role as bottlenecks in the biosynthetic pathway.

Summary of Strain Performance

The table below summarizes the quantitative outcomes of the genetic engineering steps, culminating in a high-production strain suitable for scaled-up fermentation.

Table 1: ECB Production Performance of Engineered A. nidulans Strains

Strain Description Genetic Modification ECB Titer (Shake Flask) ECB Titer (5-L Fed-Batch Fermenter) Fold Increase vs. Parent
Parent Strain Wild-type A. nidulans NRRL8112 Not specified (Baseline) ~0.05 g/L* 1x (Baseline)
OE::aniA Overexpression of NRPS gene aniA 215 mg/L Not specified Significant
OE::aniJ Overexpression of transcription factor aniJ 165 mg/L Not specified Significant
OE::aniA-aniJ Combined overexpression of aniA and aniJ 485 mg/L Not specified Significant
Final Engineered Strain nkuAΔ + OE::aniA-aniJ ~500 mg/L ~1.5 g/L ~30x

*Estimated from the reported 30-fold increase in the final engineered strain [1].

Experimental Workflow and Pathway Diagram

The following diagram summarizes the logical workflow of the strain engineering process, from tool development to final high-titer fermentation.

ECB Strain Engineering Workflow start Start: Wild-type A. nidulans NRRL8112 step1 Step 1: Establish Genetic Tools CRISPR-CBE to knockout nkuA, pyroA, riboB start->step1 step2 Step 2: Gene Screening In-vivo plasmid assembly to overexpress all ani genes step1->step2 step3 Step 3: Identify Key Targets AniA (NRPS) and AniJ (Transcription Factor) identified step2->step3 step4 Step 4: Strain Engineering Genomic integration of strong promoters to overexpress aniA and aniJ step3->step4 step5 Step 5: Fed-Batch Fermentation Scale-up in 5-L bioreactor with optimized parameters step4->step5 result Result: High ECB Producer ~1.5 g/L Titer (30-fold increase) step5->result

Detailed Experimental Protocols

Protocol 1: CRISPR-Mediated Multiplex Gene Knockout in A. nidulans

Objective: To simultaneously disrupt nkuA, pryoA, and riboB genes in A. nidulans NRRL8112 using a CRISPR-base-editing system.

Materials:

  • Plasmid: pYTH-CBE-NPRm, expressing both the cytosine base editor and a tRNA-sgRNA array targeting nkuA, pryoA, and riboB.
  • Strain: A. nidulans NRRL8112 spores.
  • Media: Glucose Minimal Medium (GMM), with and without riboflavin (2.5 mg/L) and pyridoxine (0.5 mg/L). Add hygromycin B (100 µg/mL) for selection.

Procedure:

  • Fungal Cultivation: Inoculate A. nidulans spores in liquid GMM and incubate at 30°C with shaking for 5 days to generate fresh spores.
  • Protoplast Preparation: Harvest spores and create protoplasts using a lytic enzyme mixture.
  • Transformation: Mix 5-10 µg of the pYTH-CBE-NPRm plasmid with the protoplasts. Perform Polyethylene Glycol (PEG)-mediated transformation.
  • Selection and Screening: Plate the transformation mixture on GMM agar containing hygromycin B. Incubate at 30°C for 3-5 days until transformant colonies appear.
  • Verification: Pick hygromycin-resistant colonies and patch onto selective GMM plates lacking riboflavin or pyridoxine to confirm auxotrophy. Verify gene edits via colony PCR and Sanger sequencing.
Protocol 2: In-vivo Plasmid Assembly for Gene Expression Screening

Objective: To rapidly construct and test overexpression plasmids for genes within the ani cluster directly in A. nidulans.

Materials:

  • DNA Fragments:
    • Fragment A: half-AMA1-hygR-Ptef1 (AMA1 replicon, hygromycin resistance, strong tef1 promoter).
    • Fragment B: Gene expression cassette for a target ani gene (amplified from genomic DNA).
  • Strain: The engineered A. nidulans strain with nkuA knockout from Protocol 1.

Procedure:

  • PCR Amplification: Generate Fragment A and Fragment B (for each ani gene) via PCR, ensuring 50 bp homologous overlaps between them.
  • Co-transformation: Co-transform 2-3 µg of each fragment into the nkuAΔ strain using the protoplast transformation method described in Protocol 1.
  • Selection: Plate transformed protoplasts on GMM agar with hygromycin B. The fungus will assemble the two fragments into a complete, self-replicating plasmid via homologous recombination.
  • Analysis: Select resistant colonies and analyze ECB production using HPLC to identify hits.
Protocol 3: Genomic Integration of Strong Promoters

Objective: To stably integrate a strong constitutive promoter (Ptef1) upstream of the aniA and aniJ genes in the chromosome.

Materials:

  • DNA Fragment: A linear fusion PCR product containing: Ptef1 promoter - riboB marker - flanking sequences homologous to the target locus.
  • Strain: The high-HR-efficiency nkuAΔ strain.

Procedure:

  • Fragment Construction: Assemble the transformation DNA fragment using fusion PCR. The final product should have the structure: 5' Homology Arm - Ptef1 - riboB - 3' Homology Arm.
  • Transformation: Transform 5-10 µg of the purified linear DNA fragment into the nkuAΔ strain via PEG-mediated protoplast transformation.
  • Selection: Plate transformed protoplasts on GMM agar without riboflavin to select for riboB prototrophy.
  • Confirmation: Screen riboflavin-prototrophic colonies by colony PCR to verify correct promoter integration at the target genomic locus.

References

Comprehensive Application Notes and Protocols for High-Yield Fed-Batch Fermentation in Engineered Microbes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fed-Batch Fermentation

Fed-batch fermentation is a advanced bioprocessing technique where nutrients (substrates) are added to the bioreactor during the fermentation process, while no culture broth is removed until the end of the run. This method stands in contrast to simple batch fermentation, where all nutrients are added at the beginning. The core principle of fed-batch operation is to control the growth rate and metabolic activity of microorganisms by strategically supplying limiting substrates. This approach allows researchers to overcome common issues such as substrate inhibition (where high initial substrate concentrations inhibit microbial growth) and catabolite repression, thereby extending the productive phase of the culture and achieving significantly higher cell densities and product yields [1].

The versatility of fed-batch fermentation makes it particularly suitable for the production of a wide range of bioproducts, including recombinant proteins, antibiotics, amino acids, vitamins, and other valuable metabolites [1]. For instance, in the production of penicillin, fed-batch fermentation allows for the continuous addition of essential nutrients, extending the synthesis period and improving final yield. The same principles can be applied to high-yield production of Vitamin B12 and other complex molecules in engineered strains of E. coli or other industrial workhorses [2].

Key Advantages and Rationale for Fed-Batch Systems

The strategic implementation of fed-batch fermentation offers several distinct advantages over traditional batch processes, which are summarized in the table below.

Table 1: Comparison of Fed-Batch Fermentation with Traditional Batch Fermentation

Aspect Fed-Batch Fermentation Traditional Batch Fermentation
Product Concentration & Yield Higher. Maintains optimal substrate concentration for prolonged growth and metabolism. Lower. High initial substrate can inhibit microorganisms, limiting product synthesis.
Substrate Inhibition Minimized. Controlled addition keeps substrate concentration low, preventing inhibition. More pronounced. A single, high-dose addition can inhibit growth and metabolism.
Process Control More precise. Feeding strategy can be flexibly adjusted based on real-time metabolic needs. Less precise. Conditions are relatively fixed, making flexible adjustments difficult.
Fermentation Cycle Longer. Continuous nutrient addition extends the growth and productive metabolic phases. Shorter. Depletion of nutrients often leads to a premature end of fermentation.
Equipment Utilization Higher. Multiple feeding cycles can be performed in the same equipment, reducing costs. Lower. Requires frequent medium changes and cleaning, lowering utilization.

Beyond these general advantages, fed-batch systems are indispensable for metabolically engineered strains. These strains are often designed to divert resources towards the production of a target compound like Vitamin B12, which may place a significant metabolic burden on the cell. A well-designed fed-batch process can manage this burden by carefully controlling the availability of carbon and energy sources, thereby preventing the accumulation of toxic intermediates and maximizing the flux through the engineered pathway [2] [1].

Experimental Protocol for High-Yield Fed-Batch Fermentation

This protocol provides a detailed methodology for a laboratory-scale fed-batch fermentation process, suitable for producing high-value compounds like Vitamin B12 in engineered E. coli. The protocol is divided into three main phases: preparation, fermentation, and harvest.

Phase 1: Pre-Fermentation Preparation

1. Medium Preparation:

  • Seed Medium: Prepare a standard rich medium (e.g., LB or 2xYT) for seed train development.
  • Fermentation Basal Medium: Design a defined medium containing essential minerals, salts, trace elements, and a nitrogen source. The carbon source (e.g., glucose or glycerol) for the initial batch phase should be included at a concentration that supports initial growth without causing inhibition (typically 10-20 g/L).
  • Feed Medium: Prepare a concentrated nutrient solution for feeding. This typically contains a high concentration of the carbon source (e.g., 400-500 g/L glucose), along with other key nutrients like nitrogen, phosphorus, and specific precursors if required. For Vitamin B12 production, ensure the feed includes a bioavailable cobalt source, as cobalt is a central atom in the cobalamin structure [2].

2. Seed Culture:

  • Inoculate a single colony of the engineered production strain (e.g., an E. coli strain with a heterologous Vitamin B12 pathway [2]) into a flask containing seed medium.
  • Incubate overnight with shaking at the appropriate temperature (e.g., 37°C).
  • Use this primary seed to inoculate a larger volume of seed medium in a shake flask to generate a secondary seed culture. Grow to mid-exponential phase (OD₆₀₀ ~2-5). This ensures cells are actively growing and robust at the time of inoculation.

3. Bioreactor Setup:

  • Clean and sterilize the bioreactor and all associated equipment (sensors, tubing, etc.) via autoclaving or in-situ steam sterilization.
  • Calibrate all integrated sensors (pH, dissolved oxygen (DO), and temperature probes) prior to sterilization.
  • Add the pre-sterilized basal medium to the bioreactor.
Phase 2: Fermentation Execution

1. Fermentation Initiation:

  • Transfer the sterile basal medium to the bioreactor and set initial operating conditions: temperature (e.g., 30-37°C), agitation (e.g., 200-500 rpm), aeration (e.g., 0.5-1.5 vvm), and pH (e.g., 6.8-7.2, controlled with ammonia water and acid/base).
  • Inoculate the bioreactor with the prepared seed culture to an initial OD₆₀₀ of ~0.1.

2. Batch Phase:

  • Allow the cells to grow in the initial batch medium. Monitor OD, DO, and pH closely.
  • The end of the batch phase is signaled by a sharp rise in the dissolved oxygen level (the DO spike), indicating that the initial carbon source has been depleted.

3. Fed-Batch Phase:

  • Immediately upon observing the DO spike, initiate the feed addition. Several feeding strategies can be employed:
    • Pre-defined Exponential Feed: The feed rate is increased exponentially according to a model to maintain a specific growth rate.
    • DO-Stat: The feed is added in pulses triggered by a rise in DO above a setpoint.
    • pH-Stat: The feed is added in response to changes in pH caused by substrate consumption.
  • For metabolic engineered pathways, it is often critical to maintain a low specific growth rate (e.g., μ = 0.10-0.15 h⁻¹) during the production phase to optimally channel resources towards the product and avoid byproduct formation [2].
  • Continuously monitor and record process parameters (temperature, pH, DO, agitation, off-gas composition).

4. Process Monitoring and Sampling:

  • Take periodic samples (e.g., every 2-4 hours) to analyze:
    • Cell Density: Optical density (OD₆₀₀) or dry cell weight (DCW).
    • Substrate Concentration: Glucose or other carbon source concentration.
    • Product Concentration: For Vitamin B12, use HPLC or LC-MS analysis for quantification [2].
    • Byproduct Concentration: (e.g., organic acids) to monitor metabolic health.

The following diagram illustrates the logical decision-making process during the fed-batch phase.

G Start Start Fed-Batch Phase Monitor Monitor Process Parameters (DO, pH, Substrate) Start->Monitor Decide Evaluate Metabolic State Monitor->Decide AdjustFeed Adjust Feed Strategy Decide->AdjustFeed Substrate depleted or byproducts high Maintain Maintain Current Feed Decide->Maintain Parameters optimal End Harvest Decide->End Endpoint reached (Max time/product conc.) AdjustFeed->Monitor Maintain->Monitor

Diagram 1: Fed-batch process control logic

Phase 3: Harvest and Analysis

1. Fermentation Termination:

  • End the fermentation based on pre-determined criteria such as a decline in product synthesis rate, a significant drop in DO consumption indicating loss of viability, or after a set fermentation time.
  • Stop feeding and agitation/aeration. Cool the bioreactor if necessary.

2. Product Harvesting:

  • For an intracellular product like Vitamin B12, harvest the high cell density culture by continuous centrifugation.
  • For extracellular products, separate the cells from the broth via centrifugation or filtration first.
  • Process the cell pellet or supernatant further according to the product-specific downstream processing protocol (e.g., cell lysis, extraction, purification).

Metabolic Engineering and Pathway Optimization

Achieving high yields of complex molecules like Vitamin B12 requires sophisticated metabolic engineering to construct and optimize the biosynthetic pathway in a suitable host like E. coli.

1. Pathway Construction:

  • Vitamin B12 biosynthesis requires approximately 30 genes [2]. A successful strategy involves breaking down the pathway into functional modules and expressing them on separate plasmids or integrating them into the genome.
  • As demonstrated by [2], a functional pathway in E. coli can be assembled from genes sourced from multiple organisms (Rhodobacter capsulatus, Brucella melitensis, Sinorhizobium meliloti, etc.). The modules include:
    • Module 1: Converts uroporphyrinogen III (Uro III) to hydrogenobyrinic acid (HBA).
    • Module 2: Amidates HBA and inserts cobalt to produce co(II)byrinic acid a,c-diamide (CBAD).
    • Module 3: Cobalt transport proteins (CbiM,N,Q,O) for efficient cobalt uptake [2].
    • Module 4: Synthesizes adenosylcobinamide phosphate (AdoCbi-P) from CBAD and L-threonine.
    • Module 5: Converts AdoCbi-P to the final product, adenosylcobalamin (AdoCbl, Vitamin B12), using the host's salvage pathway enzymes.
    • Module 6: Boosts precursor supply (Uro III) by overexpressing hem genes (HemB, HemC, HemD, HemO).

2. Optimization of Cofactor and Precursor Supply:

  • The yield of the engineered pathway can be dramatically improved by augmenting the supply of key precursors. For example, the yield of Vitamin B12 was increased by 250-fold through metabolic engineering, part of which involved enhancing the precursor Uro III via Module 6 [2].
  • Ensure efficient uptake of essential ions like cobalt by expressing heterologous transport systems [2].

The complex modular engineering strategy for a pathway like Vitamin B12 is visualized below.

G Precursor Precursors (Uro III, L-Threonine) Module1 Module 1 HBA Synthesis Precursor->Module1 Module2 Module 2 Cobalt Chelation & Amidation Module1->Module2 Module4 Module 4 AdoCbi-P Synthesis Module2->Module4 Module3 Module 3 Cobalt Uptake Module3->Module2 Co²⁺ Module5 Module 5 Salvage to AdoCbl Module4->Module5 Product Product Vitamin B12 (AdoCbl) Module5->Product Boost Module 6 Precursor Boost (hem genes) Boost->Precursor

Diagram 2: Modular metabolic pathway for vitamin B12 production

Process Optimization and Data Analysis

Optimizing a fed-batch process is an iterative procedure that involves tweaking both biological and process parameters. The table below summarizes key optimization targets and their expected impact.

Table 2: Key Parameters for Fed-Batch Process Optimization and Their Impact on Yield

Parameter Optimization Goal Impact on Process & Yield
Feed Composition Balance C:N:P ratio; include specific precursors (e.g., Cobalt). Precesor-directed feeding can channel metabolism towards the target product and avoid waste. Cobalt addition is essential for B12 synthesis [2].
Feeding Strategy Maintain low, growth-rate-limiting substrate concentration. Prevents overflow metabolism (e.g., acetate formation in E. coli) and extends production phase, directly increasing yield.
Induction Timing Induce pathway expression at the correct growth phase (e.g., mid-exponential). Synchronizes high metabolic capacity with resource availability, maximizing product formation.
Dissolved Oxygen (DO) Maintain above a critical level (e.g., 20-30% saturation). Vitamin B12 synthesis is an aerobic process [2]. Low DO can limit growth and productivity.
pH Maintain optimal pH for the host and enzyme activity. Drastic pH shifts can inhibit growth and damage proteins, reducing overall titer.

Advanced optimization can involve on-line control schemes that use real-time data from sensors (e.g., DO, pH) to dynamically adjust the feed rate. These methods can use mathematical models or heuristic algorithms to recalculate the optimal feed profile during the fermentation, compensating for process disturbances and time-varying behavior of the culture [3]. For instance, a model-based on-line optimizer can update model parameters every few hours and re-calculate feed rates to maximize the objective function, which is typically the volumetric productivity or final product titer [3].

Troubleshooting Common Issues

Even a well-designed fed-batch process can encounter problems. The table below lists common issues, their potential causes, and corrective actions.

Table 3: Troubleshooting Guide for Fed-Batch Fermentation

Problem Potential Causes Corrective Actions
Low Final Product Titer Premature feed stoppage, substrate inhibition, low DO, inefficient pathway. Verify feed pump operation; analyze substrate concentration profile; increase aeration/agitation; check genetic stability of production strain.
Accumulation of By-products (e.g., Acetate) Feeding too fast, leading to overflow metabolism. Reduce feed rate immediately; switch to a slower, exponential feed profile; consider DO-stat or pH-stat feeding control.
Failure to Achieve High Cell Density Nutrient limitation (other than carbon), oxygen limitation, accumulation of toxic metabolites. Check feed medium for a balanced nutrient composition; increase aeration/agitation; analyze for by-product build-up.
Strain Instability (Loss of Productivity) Genetic instability of the engineered pathway, metabolic burden. Use stable genomic integrations or high-copy number plasmids with selective pressure; modulate expression strength to reduce burden.

Conclusion

Fed-batch fermentation, when combined with sophisticated metabolic engineering, represents a powerful platform for achieving high yields of complex biochemicals like Vitamin B12. The success of this approach hinges on the careful design of both the biological system (the engineered microbe) and the engineering system (the controlled fermentation process). By implementing the detailed protocols, modular pathway engineering strategies, and optimization principles outlined in this document, researchers and process scientists can robustly produce high-value compounds at scales relevant for both research and industrial production. The future of fed-batch fermentation lies in tighter integration of real-time analytics and advanced control algorithms, further pushing the boundaries of bioprocess productivity and efficiency.

References

Comprehensive Protocol for Protoplast Transformation in Aspergillus nidulans: Applications in Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Aspergillus nidulans is a well-established model organism in fungal genetics and biotechnology, serving as a pivotal system for understanding eukaryotic biology and for the production of valuable pharmaceuticals. The development of efficient genetic transformation systems is fundamental to exploiting the full potential of this filamentous fungus. Protoplast transformation is one of the most widely used and effective methods for introducing foreign DNA into A. nidulans, enabling targeted genetic modifications that are crucial for both basic research and applied biotechnology [1]. This technique involves the enzymatic removal of the fungal cell wall to create protoplasts, which are then fused with exogenous DNA in the presence of polyethylene glycol (PEG) and calcium ions, followed by regeneration of the transformed cells on selective media [2] [1].

The versatility of A. nidulans in pharmaceutical applications is remarkable, ranging from its use as a cell factory for enzyme production to its capacity for synthesizing secondary metabolites with antibiotic, antifungal, and anticancer properties [3] [4]. Recent advances in CRISPR-Cas9 technology have further enhanced the precision and efficiency of genetic engineering in this organism, opening new avenues for strain improvement and the activation of silent biosynthetic gene clusters [5] [3]. This protocol provides a detailed, optimized method for protoplast transformation in A. nidulans, incorporating key improvements from classical and contemporary approaches to achieve high transformation efficiency suitable for sophisticated genetic manipulations.

Principle of the Method

Protoplast-mediated transformation (PMT) relies on the generation of fungal cells devoid of cell walls, creating membranous structures that can uptake exogenous DNA under appropriate chemical stimulation. The fundamental principle involves several sequential stages: First, the complex polysaccharide structure of the fungal cell wall—composed primarily of glucan, chitin, and mannan—is enzymatically digested using specific lytic enzymes. This removal creates protoplasts that are stabilized in an osmotic buffer to prevent lysis [1].

Once prepared, these protoplasts become receptive to DNA uptake when treated with PEG and calcium chloride. PEG acts as a fusogen, reducing the electrostatic repulsion between the protoplast membrane and the DNA molecules while promoting membrane fusion, whereas calcium ions facilitate DNA adhesion to the membrane and subsequent endocytosis [1]. The transformation process is completed when the protoplasts regenerate their cell walls in an osmotically stabilized medium and begin expressing the introduced genetic material, which may include selectable markers for antibiotic resistance or complementation of auxotrophic mutations [2].

The major advantage of PMT lies in its ability to achieve high transformation efficiency, making it suitable for a wide range of applications from simple gene knock-ins to sophisticated CRISPR-Cas9 genome editing [5]. However, the method requires optimization of multiple parameters, including the growth stage of the fungal material, enzyme composition and concentration, and regeneration conditions, all of which significantly impact the final transformation efficiency [2] [1].

Workflow Overview

The diagram below illustrates the complete experimental workflow for Aspergillus nidulans protoplast transformation, from spore germination to verification of transformants.

G Start Start: Inoculate A. nidulans spores Germination Germinate spores (6-8 hours, 37°C) Start->Germination ProtoplastGen Generate protoplasts (Enzyme digestion) Germination->ProtoplastGen Harvest germlings DNAInc Incubate with DNA (PEG/CaCl₂ on ice) ProtoplastGen->DNAInc Purify protoplasts Regeneration Regenerate protoplasts (Osmotic media) DNAInc->Regeneration Wash and plate Selection Select transformants (Antibiotic/Auxotrophy) Regeneration->Selection Transfer to selective media Verification Verify transformants (PCR/Sequencing) Selection->Verification Pick colonies End End: Analysis of transformed strains Verification->End

Materials and Reagents

Fungal Strains and Culture Media
  • Aspergillus nidulans strains: Common laboratory strains include A1149 (pyrG89) or other auxotrophic mutants suitable for selection [6].
  • Complete Medium (CM): 1% glucose, 0.2% peptone, 0.1% yeast extract, 0.1% Casamino Acids, nitrate salts, trace elements, vitamin solution, pH 6.5 [6].
  • Minimal Medium (MM): 1% glucose, nitrate salts, trace elements, 0.001% thiamine, pH 6.5, supplemented with appropriate nutrients for auxotrophic strains [6].
  • Osmotic Stabilizers: 1 M sucrose or 0.8-1.2 M sorbitol for protoplast formation and regeneration [1].
Enzymes and Transformation Reagents
  • Cell wall-digesting enzymes: Novozyme VinoTaste Pro (0.4 g) [5] [7], Glucanex (0.5-1%) [5], or Oerskovia lytic enzymes [8].
  • Enzyme buffer: KC buffer (0.8 M KCl, 9 mM CaCl₂, 3 mM MES, pH 5.7) or similar with appropriate osmotic stabilizers [5].
  • Transformation solution: 40% PEG 3000 or PEG 4000, 50 mM CaCl₂, 10 mM Tris-HCl, pH 7.5 [2] [1].
  • DNA preparation: Purified plasmid or linear DNA fragment (5-10 μg per transformation).

Step-by-Step Protocol

Protoplast Preparation
  • Inoculate and Germinate Spores

    • Harvest fresh A. nidulans conidiospores and inoculate at 10⁵-10⁶ spores/mL in 100-200 mL liquid CM.
    • Incubate at 37°C with orbital shaking (180-200 rpm) for 6-8 hours until spores have swollen and initiated germination but before extensive germ tube formation [2].
  • Harvest Germlings

    • Collect germlings by filtration or centrifugation at 2,500 × g for 10 minutes.
    • Wash with sterile osmotic stabilizer solution (1 M sucrose or 0.8 M KCl).
  • Enzyme Digestion

    • Resuspend germlings in enzyme solution containing 0.4% VinoTaste Pro or 1% Glucanex in KC buffer at a ratio of 1:1 (weight:volume) [5] [7].
    • Incubate at 30°C with gentle shaking (40-60 rpm) for 60-90 minutes [5].
    • Monitor protoplast formation microscopically; protoplasts appear spherical and refractile.
  • Purify Protoplasts

    • Filter the protoplast suspension through sterile Miracloth or glass wool to remove hyphal debris.
    • Carefully layer the filtrate over an equal volume of 30% sucrose solution.
    • Centrifuge at 1,500 × g for 15 minutes; intact protoplasts will form a band at the interface.
    • Collect the protoplast band and wash twice with osmotic stabilizer solution.
    • Resuspend in osmotic stabilizer and determine protoplast concentration using a hemocytometer.

Table 1: Critical Parameters for Protoplast Isolation from A. nidulans

Parameter Optimal Condition Alternative Options Effect on Efficiency
Starting Material Germinating spores (6-8 h) Young mycelium (16-20 h) Highest yield with germlings [2]
Enzyme VinoTaste Pro (0.4%) Glucanex (1%) VinoTaste Pro shows enhanced efficacy [5] [7]
Digestion Time 60-90 minutes 2-4 hours Longer times may reduce viability [5]
Osmotic Stabilizer 1 M sucrose 0.8 M KCl, 1.2 M sorbitol Essential for protoplast integrity [1]
Temperature 30°C 25-28°C Affects enzyme activity [5]
DNA Transformation and Regeneration
  • DNA Uptake

    • Mix 10⁷-10⁸ protoplasts with 5-10 μg of DNA in transformation solution.
    • Incubate on ice for 15-30 minutes to allow DNA adhesion [1].
    • Add PEG solution slowly to a final concentration of 20-30%.
    • Incubate at room temperature for 20 minutes.
  • Regeneration of Transformants

    • Dilute the transformation mixture with osmotic stabilizer and plate onto regeneration medium (CM or MM with 1 M sucrose as osmotic stabilizer).
    • Incubate without selection at 30°C for 12-24 hours to allow cell wall regeneration.
    • Overlay with selective medium containing appropriate antibiotic or lacking nutrients for auxotrophic selection.
    • Incubate at 30°C for 2-4 days until transformant colonies appear.
  • Purification and Verification

    • Pick individual transformant colonies and streak onto fresh selective medium to obtain pure isolates.
    • Verify genetic modification by PCR, Southern blot, or sequencing analysis.

Table 2: Transformation Efficiency Optimization Parameters

Factor Optimal Condition Effect on Transformation
Protoplast Viability >90% intact protoplasts Critical for regeneration capacity
DNA Form Linearized plasmid or PCR product Circular may work but linear integrates better
PEG Concentration 20-30% PEG 3000 Essential for membrane fusion [1]
Calcium Ions 50 mM CaCl₂ Promotes DNA binding and uptake [1]
Recovery Period 12-24 hours pre-selection Significantly increases transformation efficiency

Applications in Pharmaceutical Research

The protoplast transformation system for A. nidulans serves as a cornerstone for numerous pharmaceutical and biotechnology applications, enabling advanced genetic manipulations that are revolutionizing drug discovery and development.

Activation of Silent Biosynthetic Gene Clusters

Filamentous fungi possess a wealth of silent secondary metabolite biosynthetic gene clusters (BGCs) that encode potential novel pharmaceuticals. In A. nidulans, 71 secondary metabolite BGCs have been identified bioinformatically, but more than half remain uncharacterized [4]. Protoplast transformation enables the introduction of transcription factor overexpression constructs that can activate these silent clusters. Recent systematic overexpression of 51 secondary metabolism-related transcription factors using the strong inducible xylP promoter from Penicillium chrysogenum resulted in the production of diverse metabolites with antibacterial, antifungal, and anticancer activities [4]. This approach successfully activated clusters that had remained silent using weaker promoter systems, highlighting the importance of efficient transformation for maximal cluster activation.

CRISPR-Cas9 Genome Editing

Protoplast transformation is the preferred method for delivering CRISPR-Cas9 components into A. nidulans. The direct delivery of ribonucleoprotein (RNP) complexes through PEG-mediated transformation has proven highly effective for precise genome editing [5] [3]. This approach enables targeted gene knockouts, point mutations, and gene replacements without the need for stable integration of CRISPR components. The application of CRISPR technology in A. nidulans accelerates functional genomics studies and facilitates the engineering of metabolic pathways for the production of valuable pharmaceutical compounds [5].

Fungal Cell Factory Engineering

Protoplast transformation enables the creation of engineered A. nidulans strains optimized for the production of therapeutic proteins and small molecule drugs. Through targeted gene deletions, promoter replacements, and pathway engineering, researchers can enhance production yields of valuable compounds. The method facilitates the introduction of multiple genetic modifications in a single strain, allowing for the optimization of complex metabolic pathways. A. nidulans has been successfully engineered to produce various organic acids, antibiotics, and heterologous enzymes with pharmaceutical applications [3] [1].

Troubleshooting Guide

Table 3: Common Issues and Solutions in A. nidulans Protoplast Transformation

Problem Possible Causes Solutions
Low protoplast yield Incorrect growth stage, suboptimal enzyme Use germinating spores (6-8 h), test enzyme combinations [2]
Poor protoplast viability Osmotic shock, harsh handling Use fresh osmotic stabilizers, gentle pipetting [1]
Low transformation efficiency Suboptimal PEG, inadequate DNA quality Use PEG 3000-4000, purify DNA, optimize Ca²⁺ concentration [1]
No transformants Ineffective selection, protoplast damage Include pre-regeneration phase, verify selection marker function [2]
High background growth Incomplete selection, carryover of non-transformed cells Increase antibiotic concentration, wash protoplasts thoroughly [6]

Conclusion

The protoplast transformation method for Aspergillus nidulans represents a robust and versatile platform for genetic engineering with significant applications in pharmaceutical research. This detailed protocol incorporates key improvements from classical and contemporary approaches, including the use of germinating conidiospores as starting material and Novozyme VinoTaste Pro as an effective cell wall-digesting enzyme [7] [2]. The method enables researchers to achieve high transformation efficiencies suitable for a wide range of genetic manipulations, from conventional gene knockouts to sophisticated CRISPR-Cas9 genome editing.

The applications of this technology in pharmaceutical research are substantial, particularly in the activation and characterization of silent biosynthetic gene clusters encoding novel antimicrobial and anticancer compounds [4]. As fungal genomics continues to advance, with an increasing number of sequenced genomes revealing untapped metabolic potential, efficient genetic transformation systems like the one described here will become increasingly valuable for drug discovery and biotechnological innovation. Future developments may focus on further increasing transformation efficiency, enabling multiplexed genetic modifications, and expanding the toolkit for precise genome engineering in this important model fungus.

References

Comprehensive Analytical Methods for ECB Quantification: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ECB Compounds and Analytical Techniques

Electron-Capture Negative Ionization (ECNI) mass spectrometry represents a powerful analytical technique for the quantification of electrophilic compounds containing halogen atoms or other electronegative functional groups. This technique has gained significant importance in pharmaceutical and environmental analysis due to its exceptional sensitivity and selectivity for specific classes of molecules. ECNI operates as a "soft ionization" technique where gas-phase thermal electrons are transferred to electrophilic substances, producing molecular ions with minimal fragmentation, which significantly enhances detection limits compared to conventional electron ionization methods [1]. The fundamental principle underlying ECNI's superior performance lies in its operational mechanism: analyte molecules interact with a lower energy reagent gas, such as methane, which is excited by an electron beam. Analytes with an affinity for electrons form negative ions that are stabilized by the higher pressures produced by the reagent gas [2]. This process results in significantly less fragmentation than electron ionization (EI), producing intense, readily identifiable molecular ions and/or few intense fragment ions [1].

The application of ECNI techniques is particularly valuable for compounds that are challenging to analyze using conventional LC-MS ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For instance, low polarity analytes such as pyrethroids and those with relatively high polarity and low molecular mass, such as acidic pesticides, often do not efficiently ionize in LC-MS using negative ESI [1]. ECNI methods overcome these limitations by providing alternative ionization pathways including deprotonation, nucleophilic addition, ion-pair formation, and electron capture [1]. The resulting chromatogram background noise is minimized, especially in complex samples, because of the absence of interfering impurities from matrix components which do not contain electronegative elements or groups. Consequently, signal-to-noise ratios (S/N) are much higher compared to those obtained with EI, improving limits of detection (LODs) and limits of quantification (LOQs) [1].

Analytical Context and Technical Summary

ECNI mass spectrometry has found diverse applications across multiple scientific domains, particularly in the analysis of halogenated compounds that are prevalent in pharmaceutical, environmental, and biological samples. The technique's exceptional sensitivity and selectivity for molecules containing electronegative atoms make it indispensable for trace-level quantification. In environmental analysis, ECNI has been successfully applied to the detection of polybrominated diphenyl ethers (PBDEs), a class of brominated flame-retardant additives that have raised significant health concerns due to their persistence and bioaccumulation potential [2]. Similarly, in pharmaceutical research, the technique has been utilized for analyzing compounds with electronegative functional groups that are resistant to conventional ionization methods.

The comparative advantages of ECNI over other mass spectrometry techniques are particularly evident when analyzing complex matrices. Traditional electron ionization (EI) often produces extensive fragmentation, which can complicate the identification of molecular ions, especially for novel compounds. In contrast, ECNI's soft ionization characteristics preserve the molecular ion, providing crucial structural information. When compared to atmospheric pressure ionization techniques like ESI and APCI, ECNI demonstrates significantly reduced matrix effects, which is a critical advantage for quantitative analysis in complex biological and environmental samples [1]. This reduction in matrix interference translates to improved quantification accuracy and reliability, particularly for trace-level analyses.

Table 1: Comparison of Mass Spectrometry Ionization Techniques for ECB Quantification

Technique Mechanism Optimal Compound Types Sensitivity Matrix Effects
Electron Capture Negative Ionization (ECNI) Electron capture, deprotonation Halogenated, electronegative functional groups Part-per-trillion (ppt) level [1] Low
Electron Ionization (EI) Electron bombardment, extensive fragmentation Broad range, less specific Part-per-billion (ppb) level [2] Moderate
Electrospray Ionization (ESI) Ion evaporation from charged droplets Polar, ionic compounds Part-per-billion (ppb) level [1] High
Atmospheric Pressure Chemical Ionization (APCI) Chemical ionization at atmospheric pressure Medium polarity, low molecular weight Part-per-billion (ppb) level [1] Moderate to High

Table 2: Analytical Figures of Merit for ECNI-Based Methods

Parameter LC-ECNI-MS Performance GC-ECNI-MS Performance Measurement Conditions
Detection Limits Part-per-trillion (ppt) [1] Low sub-parts-per-billion (ppb) [2] Standard concentrations ~500 pg on-column [2]
Linearity Stable, quantitative linear detection [1] Linear range not specified Ion abundances stable and reproducible
Reproducibility Reliable and reproducible [1] Temperature-dependent fragmentation No influence from coeluting interfering compounds [1]
Selectivity High specificity for electronegative compounds [1] Congener-specific identification possible [2] Diagnostic fragments based on bromine position [2]

LC-ECNI-MS Protocol for ECB Quantification

Principle and Applications

Liquid Chromatography-Electron Capture Negative Ionization Mass Spectrometry (LC-ECNI-MS) represents an innovative approach that extends the advantages of ECNI to liquid chromatography systems. This methodology combines the separation power of liquid chromatography with the exceptional sensitivity and selectivity of ECNI mass spectrometry. The technique is particularly valuable for analyzing polar compounds that are not amenable to gas chromatography, such as acidic pesticides and pharmaceuticals that require derivatization for GC analysis [1]. The LC-ECNI-MS approach has demonstrated particular utility for simultaneous detection of compounds with diverse physicochemical properties in a single chromatographic run, eliminating the need for extensive sample preparation procedures typically required for complex matrices [1].

The operational principle of LC-ECNI-MS involves the conversion of the LC eluate into the gas phase before it enters the chemical ionization source. This is achieved through a specialized interface that vaporizes the liquid flow from an LC system. Once in the gas phase, the vaporized mobile phase can act as a proton donor or, in the case of ECNI, the environment for electron capture processes when mixed with a suitable reagent gas such as methane. The fundamental ionization mechanism involves the production of thermal electrons through interactions between the electron beam and the reagent gas molecules. These low-energy electrons are subsequently captured by analytes with high electron affinity, generating negative ions [1]. This process produces mass spectra characterized by limited fragmentation and intense molecular ions, which are ideal for sensitive and selective quantification.

Materials and Reagents
  • LC-MS Grade Solvents: Acetonitrile and methanol (VWR, part of Avantor)
  • Water Purification System: Direct-Q 3 UV system (Millipore Corp.) for ultrapure water
  • Acid Additives: Orthophosphoric acid (85%), formic acid, and trifluoroacetic acid (Merck)
  • Analytical Standards: Reference compounds (purity >99%) stored at 4°C as 2 mg/mL stock solutions in methanol
  • Mobile Phase Preparation: Acidified with 0.2% phosphoric acid (pH ≈2) to enhance ionization efficiency
  • Filtration: PTFE 0.2 μm disposable filters (Econofilter, Agilent Technologies)
  • Sample Vials: 1.5 mL glass vials (Agilent Technologies)
Instrumentation and Parameters

Table 3: LC-ECNI-MS Instrumentation Parameters

Component Settings & Specifications Notes & Rationale
LC-LEI Interface Liquid electron ionization (LEI) interface Converts LC eluate to gas phase before CI source [1]
Reagent Gas Methane (99.99%) Serves as buffer gas to produce thermal electrons [1]
Ion Source Temperature 200°C (optimal) Balance between sensitivity and structural fragmentation [2]
Electron Energy 200 eV Standard for ECNI processes [2]
Filament Current 300 μA Provides sufficient electron flux [2]
Data Acquisition Full scan (10-1000 m/z) at 1.0 scans/sec Comprehensive mass range coverage [2]
Sample Preparation Protocol
  • Sample Dilution: Weigh 150 mg of sample matrix and dilute in 30 mL of 70:30 water/methanol (v/v) mixture to obtain a 5 mg/mL diluted solution.

  • Acidification: Acidify the diluted solution with 0.2% phosphoric acid (pH ≈2) to enhance analyte ionization and stability.

  • Vortexing: Vigorously vortex the solution for 5 minutes to ensure complete homogenization and dissolution of analytes.

  • Aliquoting: Divide the solution into 1 mL aliquots for method validation and calibration purposes.

  • Fortification (for calibration): Add 10 μL of working standard solutions to 1 mL aliquots to create calibration curves at appropriate concentrations (e.g., 0.5, 2.5, 5, 25, 50, and 100 ng/mL).

  • Filtration: Filter samples through PTFE 0.2 μm disposable filters to remove particulate matter that could compromise the chromatography.

  • Storage: Store prepared samples in 1.5 mL glass vials at 4°C until analysis to maintain analyte stability.

GC-ECNI-MS Protocol for ECB Quantification

Principle and Applications

Gas Chromatography-Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS) is a well-established technique for the analysis of semi-volatile compounds containing electronegative functional groups. This method is particularly valuable for the identification and quantification of halogenated contaminants such as polybrominated diphenyl ethers (PBDEs) at trace levels in complex matrices [2]. The strength of GC-ECNI-MS lies in its ability to provide structural information beyond simple homolog classification, allowing for congener-specific identification that is crucial for accurate toxicological assessment [2]. Unlike conventional EI which primarily produces spectra indicating only homologue grouping, ECNI spectra can vary as a function of bromine position on phenyl rings, enabling analysts to elucidate the structure of some congeners or eliminate structural possibilities [2].

A distinctive feature of GC-ECNI-MS is the temperature-dependent fragmentation that provides complementary structural information. At increased ion source temperatures (200-250°C), cleavage of the ether bond in PBDEs occurs, producing diagnostic ion clusters indicative of the bromination pattern on the benzene rings [2]. For example, ions centered around 328 and 330 m/z are indicative of a benzene ring containing three bromines ([C6Br3H2O]-), while ions at 408 m/z suggest a ring with four bromines ([C6Br4HO]-), and 486-488 m/z indicate a ring with five bromines ([C6Br5O]-) [2]. This diagnostic fragmentation provides valuable structural information that facilitates compound identification without the need for costly analytical standards for all possible congeners.

Materials and Instrumentation
  • Gas Chromatograph: Agilent 6890N or equivalent with split/splitless injector
  • Mass Spectrometer: JEOL JMS-GC Mate II or equivalent capable of ECNI operation
  • Analytical Column: DB-5HT (15 m × 0.25 mm, 0.1-μm stationary phase)
  • Standards: Individual PBDE or ECB analytical standards prepared in hexane
  • Reagent Gas: Methane (99.99%) for ECNI processes
  • Tuning Compound: 1000:1 mixture of perfluorokerosene (PFK) and 1,2,4-trichlorobenzene
  • Sample Introduction: 1-μL injection using a 1-mm i.d. glass liner
GC-ECNI-MS Parameters

Table 4: GC-ECNI-MS Operational Parameters

Parameter Settings & Specifications Notes & Rationale
Injector Temperature 300°C Ensures complete vaporization of higher brominated compounds [2]
Injection Mode Pressure pulse splitless (4 min) Minimizes BDE-209 thermal degradation [2]
Initial Oven Temperature 90°C (hold 4 min)
Temperature Ramp 1 30°C/min to 150°C
Temperature Ramp 2 10°C/min to 300°C (hold 7 min) Optimal separation of congeners [2]
Bake-out 30°C/min to 350°C (hold 5 min) Removes high boiling point contaminants [2]
Carrier Gas Helium, constant flow 1.5 mL/min Maintains chromatographic efficiency [2]
Ion Source Temperature 200°C Optimal for ether cleavage and molecular ions [2]
Mass Calibration PFK mixture, 84 points (35-998 m/z) Ensures mass accuracy across full range [2]
Sample Preparation and Analysis
  • Standard Preparation: Prepare analytical standards at approximately 500 pg/μL concentration in hexane to match environmental contaminant levels and avoid concentration-dependent fragmentation patterns.

  • Column Conditioning: Ensure the GC column is properly conditioned and the retention gap (15-m retention column) is installed to separate analytes from solvent and protect the analytical column.

  • System Calibration: Tune and calibrate the mass spectrometer using the PFK/trichlorobenzene mixture at resolution 1200, focusing on ion 331 m/z for calibration.

  • Injection Technique: Use the "pressure pulse splitless" technique with initial carrier gas head pressure at 50 psi for 4 minutes, then reduce to 15.2 psi and open split vent to minimize degradation of sensitive compounds.

  • Temperature Optimization: Maintain ion source temperature at 200°C to produce fragmentation characteristic of PBDE ether cleavage while preserving molecular ions for higher brominated compounds.

  • Data Acquisition: Collect ECNI mass spectra in full scan mode (10 to 1000 m/z) at 1.0 scans/second to ensure comprehensive detection of both parent and fragment ions.

Analytical Workflow Visualization

The following diagrams, created using Graphviz DOT language, illustrate the key experimental workflows and decision processes for ECB quantification using ECNI-based methods. These visual representations are designed to enhance understanding of the complex analytical procedures and facilitate implementation in laboratory settings.

LC-ECNI-MS Analytical Workflow

lc_ecni_workflow start Sample Collection prep Sample Preparation: - Dilution in 70:30 Water/MeOH - Acidification with 0.2% PA (pH≈2) - Vortexing (5 min) - Filtration (0.2 μm PTFE) start->prep lc Liquid Chromatography: - Mobile Phase: Acidified with 0.2% PA - Column: Appropriate reverse phase - Flow Rate: Optimized for separation prep->lc interface LEI Interface: - Eluent Vaporization - Transfer to CI Source lc->interface ecni ECNI Ionization: - Methane Reagent Gas - Source Temp: 200°C - Electron Energy: 200 eV - Filament: 300 μA interface->ecni ms Mass Spectrometry: - Full Scan (10-1000 m/z) - Acquisition Rate: 1.0 scans/sec - Negative Ion Detection ecni->ms processing Data Processing: - Peak Identification - Mass Assignment - Quantification ms->processing

Figure 1: LC-ECNI-MS Analytical Workflow. This diagram illustrates the comprehensive procedure for sample analysis using Liquid Chromatography-Electron Capture Negative Ionization Mass Spectrometry, from sample preparation through data processing.

GC-ECNI-MS Analytical Workflow

gc_ecni_workflow start Standard/Sample Prep injection GC Injection: - Pressure Pulse Splitless - Injector Temp: 300°C - 1-μL injection - 1-mm i.d. glass liner start->injection separation Chromatographic Separation: - Column: DB-5HT (15m) - Oven Program: 90°C to 350°C - Carrier: He, constant flow injection->separation transfer Transfer Line: - Maintained at optimal temp - To MS ion source separation->transfer ionization ECNI Ionization: - Methane Reagent Gas - Source Temp: 200°C - Electron Energy: 200 eV transfer->ionization detection Mass Detection: - Full Scan (10-1000 m/z) - Calibration with PFK - Diagnostic fragment monitoring ionization->detection interpretation Data Interpretation: - Molecular ion identification - Fragment pattern analysis - Congener-specific identification detection->interpretation

Figure 2: GC-ECNI-MS Analytical Workflow. This diagram presents the complete methodology for Gas Chromatography-Electron Capture Negative Ionization Mass Spectrometry analysis, highlighting critical temperature parameters and diagnostic capabilities.

Method Selection Decision Tree

method_selection start ECB Analytical Requirement polarity Compound Polarity Assessment start->polarity high_polar High Polarity/Non-volatile Acidic or Ionic Compounds polarity->high_polar Polar/Ionic low_polar Low-Medium Polarity Semi-volatile Compounds polarity->low_polar Non-polar/Semi-volatile lc_method Select LC-ECNI-MS high_polar->lc_method gc_method Select GC-ECNI-MS low_polar->gc_method lc_benefits Benefits: - No derivatization needed - Direct aqueous analysis - Broad polarity range lc_method->lc_benefits gc_benefits Benefits: - Superior resolution - Structural information - Established libraries gc_method->gc_benefits

Figure 3: Method Selection Decision Tree. This diagram provides a systematic approach for selecting the appropriate ECNI-based analytical method based on compound characteristics and analytical requirements.

Troubleshooting and Quality Assurance

Common Issues and Solutions
  • Reduced Sensitivity: Check reagent gas purity and flow rates; methane should be 99.99% pure. Verify ion source temperature (200°C optimal) and cleanliness. Examine electron filament for degradation.

  • Excessive Fragmentation: Lower ion source temperature gradually from 250°C to 200°C or lower while monitoring molecular ion intensity. Adjust electron energy (typically 200 eV) to optimize the balance between sensitivity and fragmentation.

  • Poor Chromatographic Performance: For LC-ECNI-MS, ensure mobile phase is properly acidified (0.2% phosphoric acid, pH≈2). For GC-ECNI-MS, verify that the pressure pulse splitless injection technique is properly implemented and the injector liner is clean.

  • Mass Calibration Drift: Recalibrate regularly using PFK mixture with 84 calibration points across 35-998 m/z range. Maintain consistent source conditions to minimize calibration shifts.

Quality Control Measures
  • System Suitability Test: Perform daily verification using standard reference materials at known concentrations to ensure detection limits in the part-per-trillion range for LC-ECNI-MS and sub-part-per-billion for GC-ECNI-MS.

  • Blank Analysis: Include procedural blanks with each batch to monitor for contamination and background interference.

  • Matrix Spike Recovery: Fortify sample matrices with known concentrations of target analytes to verify method accuracy; acceptable recovery ranges should be established for each analyte class.

  • Retention Time Stability: Monitor retention time shifts as an indicator of system performance; changes greater than 5% should trigger investigation and corrective action.

Conclusion

ECNI-based mass spectrometry techniques provide powerful analytical solutions for the quantification of electrophilic compounds containing halogen atoms or other electronegative functional groups. The protocols detailed in this document enable researchers to achieve exceptional sensitivity with detection limits at part-per-trillion levels for LC-ECNI-MS and sub-part-per-billion for GC-ECNI-MS. The selective ionization mechanisms of ECNI significantly reduce matrix effects compared to other ionization techniques, resulting in improved quantification accuracy, particularly for complex samples. The temperature-dependent fragmentation patterns in GC-ECNI-MS provide valuable structural information that facilitates compound identification beyond simple homologue classification.

When implementing these methods, careful attention to sample preparation techniques, ion source parameters, and chromatographic conditions is essential for obtaining reliable results. The workflows and troubleshooting guidelines presented herein provide a comprehensive foundation for establishing ECNI-based analytical capabilities in research and development settings. As regulatory requirements for trace-level quantification continue to become more stringent, these sensitive and selective techniques will play an increasingly important role in pharmaceutical development, environmental monitoring, and toxicological assessment.

References

enhancing Echinocandin B titer in bioreactor

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the main strategies to increase ECB yield? The most effective approach combines strain improvement through genetic engineering of the biosynthetic pathway with fermentation optimization, including medium composition and physical conditions [1] [2] [3].
  • Q2: Which genes are prime targets for engineering? Key targets include overexpressing the core Non-Ribosomal Peptide Synthetase (NRPS EcdA), the pathway-specific transcriptional activator (EcdJ), and tailoring enzymes like the P450 oxygenase HtyF [2].
  • Q3: Can low-cost raw materials be used for production? Yes. Recent studies show that Distillers' Grains (DGS), a by-product of liquor production, can serve as a sole substrate in Solid-State Fermentation (SSF), significantly reducing costs [3].

Genetic Engineering to Enhance Production

Engineering the native producer, Aspergillus pachycristatus, is a powerful method to overcome metabolic limitations. The table below outlines key genetic targets and their effects.

Target Gene Gene Function Engineering Strategy Effect on ECB Production
EcdJ [2] Pathway-specific transcription factor Overexpression ~80% increase
EcdA [2] Core NRPS for hexapeptide assembly Overexpression ~70% increase
HtyF (P450) [2] Hydroxylase for amino acid precursor Overexpression ~60% increase
gloF/htyE [1] Hydroxylase controlling proline isomer Gene replacement Redirects pathway toward desired precursor (3-hydroxyproline)

The following diagram illustrates the workflow for a genetic engineering approach to enhance ECB titer.

genetic_engineering Genetic Engineering Workflow for ECB Enhancement Start Start: Identify Low ECB Titer Strain Genetically Engineer Aspergillus pachycristatus Start->Strain Strategy Choose Engineering Strategy Strain->Strategy Overexpress Overexpression of Key Genes Strategy->Overexpress Boost flux GeneReplace Gene Replacement Strategy->GeneReplace Prevent byproduct Targets Key Targets: • ecdJ (Transcription Factor) • ecdA (Core NRPS) • htyF (P450 Hydroxylase) Overexpress->Targets Result Result: Enhanced ECB Titer GeneReplace->Result Targets->Result

Fermentation Process Optimization

Optimizing the fermentation environment is crucial for maximizing the yield from both wild-type and engineered strains.

Solid-State Fermentation with Low-Cost Feedstock

A robust SSF process using DGS has been developed [3].

  • Pretreatment: Incubate DGS with Trichoderma reesei at 28°C for 2 days to degrade lignocellulose and release nutrients.
  • Supplementation: Supplement pretreated DGS with an amino acid cocktail (see table below).
  • Inoculation & Fermentation: Inoculate with A. pachycristatus at 1x10⁶ spores/gram of dry substrate. Ferment at 30°C for 6 days.

Amino Acid Cocktail for SSF [3]:

Component Concentration (mg/g Dry Substrate)
L-Threonine 3.0
L-Homotyrosine 3.0
L-Ornithine 2.0
(3S,4S)-4-Methyl-L-Proline 2.0
Liquid Fermentation Parameter Control

For traditional Liquid-State Fermentation (LSF), optimal physical and chemical parameters should be maintained [1] [4].

Parameter Optimal Condition / Range Notes
Temperature 26°C - 30°C [1] [4] Lower end (26°C) may benefit bioconversion [4].
Initial pH 5.2 - 7.0 [1] [4] Varies by strain and process; requires experimental determination.
Dissolved Oxygen Sufficient aeration & agitation [3] Critical for cell growth and secondary metabolism.
Fermentation Cycle 6 - 9 days [1] [3] SSF cycles can be shorter than some LSF processes.
Substrate (ECB) Concentration Up to 4 g/L [4] Relevant for bioconversion processes using acylase.

Advanced Bioprocess Control Strategies

To further improve yield and reduce variability, consider these advanced strategies [5]:

  • Evolutionary Computation: Use algorithms like Particle Swarm Optimization (PSO) to more efficiently explore a wide multi-dimensional space of nutrient concentrations and find a global optimum for the medium composition, rather than a local one.
  • Sterilization Control: Monitor and control the sterilization cycle (using parameters like F₀ and R₀) to ensure not only sterility but also consistent post-sterilization nutrient composition, leading to more reproducible fermentations.

Integrated Workflow for Enhanced Titer

For best results, combine genetic and process optimization into a systematic workflow.

integrated_workflow Integrated Workflow for ECB Enhancement Start Start with Wild-Type Strain Step1 Strain Engineering Start->Step1 Step2 Seed Culture Preparation Step1->Step2 Step3 Optimize Fermentation Platform Step2->Step3 Step4 SSF with DGS Step3->Step4 Low-Cost Priority Step5 LSF in Bioreactor Step3->Step5 Traditional Process Step6 Monitor & Control Parameters Step4->Step6 Step5->Step6 Step7 Harvest & Analyze ECB Titer Step6->Step7 Result High-Titer ECB Production Step7->Result

References

Genetic Engineering & Strain Improvement

Author: Smolecule Technical Support Team. Date: February 2026

Advanced genetic tools are now pivotal for enhancing ECB production by addressing intrinsic metabolic bottlenecks and host limitations.

FAQs:

  • What are the primary genetic targets for improving ECB production? The core targets are within the ECB biosynthetic gene cluster (BGC). Key players include:

    • AniA: The non-ribosomal peptide synthetase (NRPS), often the rate-limiting enzyme [1].
    • AniJ: A pathway-specific transcription factor that activates the entire BGC [2] [1].
    • Promoter Regions: Engineering the upstream activating sequence (UAS), such as the RNGCTGAS motif, can significantly boost the expression of key genes like aniA [2].
  • How can I overcome host autotoxicity and slow fermentation? ECB's antifungal activity inhibits the producer strain's growth. A solution is in-situ evolution of the drug target:

    • Target: Evolve the FKS1 gene, which encodes the β-1,3-D-glucan synthase enzyme that ECB inhibits [2].
    • Method: Use base editors to introduce mutations in FKS1 within the production strain to confer tolerance [2].
    • Outcome: This strategy has been shown to reduce fermentation cycles by 24 hours [2].

Experimental Protocol: Promoter Engineering for Enhanced Transcription

  • Identify Regulatory Motifs: Use a dual base editor (like SpRY-CABE) to perform saturated mutagenesis on the promoter region of your target gene (e.g., aniA) [2].
  • Map Key Sequences: Identify upstream activating sequences (UAS) by analyzing mutant strains for changes in ECB production [2].
  • Design & Synthesize Enhanced Promoters: Create new promoter constructs that incorporate tandem repeats of the identified UAS motif [2].
  • Integrate and Test: Replace the native promoter in the host strain with your engineered version and measure the impact on ECB yield. This approach has achieved a 64% enhancement in ECB production [2].

Fermentation Medium & Process Optimization

Optimizing the fermentation environment is crucial for maximizing the potential of engineered strains. The table below summarizes key parameters and their optimal ranges.

Table 1: Key Parameters for Fermentation Optimization

Parameter Significance & Optimization Guidance Experimental Approach
Carbon & Nitrogen Sources Molasses, dextrose, and casein are significant parameters for ECB activity [3]. Use Response Surface Methodology (RSM) or Artificial Neural Networks (ANN) to model and optimize concentrations [3].
pH A critical factor that significantly impacts ECB activity and must be controlled [3]. Optimize initial pH and maintain it throughout the fermentation process [3].
Fed-Batch Strategy A fed-batch process is effective for achieving high titers, helping to maintain optimal metabolic activity and avoid catabolite repression [1]. Develop a feeding strategy for key carbon and nitrogen sources to sustain production over a longer fermentation period [1].
  • Screening: Use a Plackett-Burman design to screen numerous factors (e.g., molasses, dextrose, casein, pH, trace elements) and identify the most significant variables for ECB activity [3].
  • Modeling: Apply Response Surface Methodology (RSM) or an Artificial Neural Network (ANN) to establish a predictive model for the relationship between the significant factors and ECB yield. Research indicates ANN models (R²: 0.99) can be more accurate than reduced quadratic models (R²: 0.93) [3].
  • Validation: Run fermentation experiments at the parameter levels predicted by the model to achieve optimal yield. This process has led to a 3-fold increase in ECB activity [3].

Analytical Methods for Troubleshooting

Employ these methods to diagnose issues during fermentation development.

Table 2: Key Analytical Methods for Process Monitoring

Analytical Method Application in ECB Fermentation
HPLC The primary method for quantifying ECB titer in the fermentation broth [1].
qPCR Measure the expression levels of genes in the ani cluster (e.g., aniA, aniJ) to confirm genetic modifications are functioning as intended [1].
Biomass Monitoring Track cell growth to identify autotoxicity issues or suboptimal growth conditions [2].

Integrated Workflow for Enhanced ECB Production

The following diagram synthesizes genetic and process optimization strategies into a coherent troubleshooting workflow.

References

improving acetyl-CoA supply for ECB synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Enhancing Acetyl-CoA Supply

The table below summarizes the primary metabolic engineering strategies you can employ to increase acetyl-CoA flux and concentration in your experimental systems.

Strategy Key Enzymes/Pathways Involved Mechanism of Action Reported Efficacy Considerations

| Overexpress Pyruvate Dehydrogenase (Pdh) | AceE, AceF, Lpd [1] | Increases direct conversion of pyruvate to acetyl-CoA [1]. | - 1.45x increase in isoamyl acetate production [1].

  • 2x increase in intracellular acetyl-CoA concentration [1]. | Pdh is inhibited by NADH; can be a bottleneck under anaerobic conditions [1]. | | Use an NADH-Insensitive Pdh Mutant | Pdh (E354K mutation on Lpd) [1] | Reduces feedback inhibition from NADH, allowing higher activity, especially anaerobically [1]. | - 5x increase in carbon flux under anaerobic conditions [1].
  • 1.6x increase in butanol production [1]. | Useful for systems with high NADH/NAD+ ratios or anaerobic bioprocesses [1]. | | Enhance Pyruvate Supply | Glycolytic enzymes (Pgk, GapA), Serine-deamination (SD) pathway (serABC, sdaA), Entner-Doudoroff (ED) pathway (edd-eda, zwf) [1] | Increases flux through glycolysis or alternative pathways to produce more pyruvate, the direct precursor [1]. | - ~30% increase in acetyl-CoA with Pgk overexpression [1].
  • 3x increase in acetyl-CoA with enhanced ED pathway [1]. | Can alter central carbon metabolism significantly; requires balancing to avoid growth defects. | | Re-assimilate Acetate | Acetyl-CoA Synthetase (Acs) or Phosphate acetyltransferase (Pta) & Acetate kinase (Ack) [1] | Converts secreted acetate back into acetyl-CoA, recapturing lost carbon [1]. | - Intracellular acetyl-CoA increased >3x with Acs overexpression [1].
  • Reduced acetate secretion to negligible levels [1]. | Especially effective if your culture produces acetate or when acetate is supplemented [1]. | | Employ Synthetic Pathways | Synthetic Acetyl-CoA (SACA) pathway (Glycolaldehyde synthase (GALS), Acetyl-phosphate synthase (ACPS), Phosphate acetyltransferase (PTA)) [2] | Assimilates one-carbon units (e.g., formaldehyde) into acetyl-CoA in a short, ATP-independent, carbon-conserving pathway [2]. | Achieved ~50% carbon yield from formaldehyde in vitro [2]. | Does not overlap with native metabolism, avoiding flux competition. Newer approach, may require extensive host engineering. |

Troubleshooting Common Experimental Issues

Here are some common problems and steps to diagnose them.

Problem 1: Low Product Yield Despite High Gene Expression

  • Potential Cause: Metabolic burden or insufficient acetyl-CoA precursor.
  • Troubleshooting Steps:
    • Quantify intermediates: Measure intracellular levels of pyruvate and acetyl-CoA to identify the bottleneck [1].
    • Check for acetate secretion: High acetate in the media indicates carbon loss. Consider engineering the acetate reassimilation pathway (Acs or Pta-Ack) to recapture this carbon [1].
    • Reduce competition: Downregulate non-essential pathways that consume acetyl-CoA (e.g., fatty acid biosynthesis) using tools like CRISPRi or sRNA, but be mindful of impacts on cell growth [1].

Problem 2: Poor Cell Growth/Growth Arrest After Engineering

  • Potential Cause: Over-burdening central metabolism or disrupting redox balance (NADH/NAD+ ratio).
  • Troubleshooting Steps:
    • Modulate expression: Use promoters of varying strengths or plasmids with different copy numbers to fine-tune the expression of engineered pathways instead of using strong, constitutive promoters [1].
    • Consider the NADH issue: If working under anaerobic or microaerobic conditions, the native Pdh complex is inhibited by NADH. Switch to or co-express the NADH-insensitive Pdh mutant (E354K) [1].
    • Validate carbon source: Ensure your host can efficiently utilize the provided carbon source to generate pyruvate.

Problem 3: Inconsistent Acetyl-CoA Levels Between Batch Experiments

  • Potential Cause: Acetyl-CoA concentration is sensitive to cultivation conditions.
  • Troubleshooting Steps:
    • Strictly control conditions: Closely monitor and maintain consistency in oxygen levels, pH, temperature, and salt stress across all batches, as these are known to affect acetyl-CoA concentration [1].
    • Monitor growth phase: Acetyl-CoA concentration in E. coli changes with the growth phase, typically peaking during mid-log phase and decreasing in the stationary phase. Time your harvests accordingly [1].
    • Standardize carbon source: The type of carbon source (e.g., glucose, glycerol, succinate) significantly influences acetyl-CoA pools. Use the same carbon source and concentration in all experiments [1].

Detailed Experimental Protocols

Protocol 1: Implementing the SACA Pathway In Vitro

This protocol is based on the construction of a synthetic acetyl-CoA (SACA) pathway from one-carbon units [2].

Workflow Diagram: SACA Pathway Construction & Validation

Start Start: Pathway Design EnzymeID Identify/Engineer Enzymes Start->EnzymeID GALS Glycolaldehyde Synthase (GALS) EnzymeID->GALS ACPS Acetyl-phosphate Synthase (ACPS) EnzymeID->ACPS PTA Phosphate Acetyltransferase (PTA) EnzymeID->PTA InVitro In Vitro Assembly GALS->InVitro ACPS->InVitro PTA->InVitro Validation Pathway Validation InVitro->Validation End End: Functional Pathway Validation->End

Key Steps:

  • Enzyme Engineering:
    • The core enzyme, Glycolaldehyde Synthase (GALS), was engineered from a benzoylformate decarboxylase (BFD) for higher activity [2].
    • Key mutations (e.g., W86R-N87T, L110E) were introduced through directed evolution to improve catalytic efficiency by ~70-fold [2].
    • Repurpose a phosphoketolase to act as an Acetyl-phosphate Synthase (ACPS) [2].
  • In Vitro Reconstitution:
    • Combine purified GALS, ACPS, and the native Phosphate acetyltransferase (PTA) in a reaction system.
    • Provide the substrate (formaldehyde), cofactor (ThDP for GALS), and inorganic phosphate [2].
  • Validation and Analysis:
    • Feasibility: Measure the production of acetyl-CoA or its derivatives to confirm the pathway functions. The original study achieved a carbon yield of approximately 50% from formaldehyde [2].
    • Confirmation: Use 13C-labeled formaldehyde and track the label into glycolaldehyde and acetyl-CoA intermediates via metabolomics to confirm flux through the designed pathway [2].
Protocol 2: Increasing Flux via Pyruvate Dehydrogenase (Pdh) Overexpression

This is a more conventional strategy to enhance acetyl-CoA production from glucose.

Workflow Diagram: Enhancing Acetyl-CoA via Pdh Engineering

Start Start: Strategy Selection Cond Assess Oxygen Conditions Start->Cond Aerobic Aerobic? Cond->Aerobic Overexpress Overexpress Native Pdh Complex (AceE, AceF, Lpd) Aerobic->Overexpress Yes UseMutant Use NADH-insensitive Pdh Mutant (E354K) Aerobic->UseMutant No Measure Measure Acetyl-CoA/ Product Output Overexpress->Measure UseMutant->Measure Success Success Measure->Success Yield Increased Troubleshoot Troubleshoot Measure->Troubleshoot No Change

Key Steps:

  • Genetic Construction:
    • Clone the genes encoding the Pdh complex (aceE, aceF, lpd) into an expression plasmid. For anaerobic conditions, clone the mutant lpd (E354K) gene [1].
    • Transform the construct into your host organism.
  • Cultivation and Induction:
    • Grow the engineered strain in a suitable medium.
    • Induce the expression of the Pdh genes and monitor cell growth.
  • Validation and Analysis:
    • Product Measurement: Quantify the titer of your target acetyl-CoA-derived product (e.g., ECB) compared to a control strain.
    • Acetyl-CoA Quantification: Directly measure intracellular acetyl-CoA levels using methods like LC-MS. A successful implementation has been shown to increase acetyl-CoA concentration by 2-fold [1].
    • Flux Analysis: Use 13C-metabolic flux analysis (13C-MFA) to confirm an increased flux from pyruvate to acetyl-CoA.

References

comparative genomics of echinocandin producing fungi

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Genomics of Echinocandin Producers

Feature Aspergillus nidulans NRRL 8112 (Echinocandin B) Aspergillus pachycristatus NRRL 11440 (this compound) Coleophoma empetri (FR901379, Micafungin precursor) Glarea lozoyensis (Pneumocandin A0)
Cluster Name Ani [1] Ecd/Hty (re-assembled continuous cluster) [1] Information missing from search results GL [1]
Genomic Organization Single, continuous ~51 kb cluster [1] Originally reported as two disjunct sub-clusters (Ecd & Hty), but re-analysis shows a single, continuous cluster [1] Information missing from search results Information missing from search results
Phylogenetic Lineage Aspergillus section Nidulantes [1] Aspergillus section Nidulantes [1] Leotiomycetes (mostly Helotiales) [2] Leotiomycetes (mostly Helotiales) [2]
Key Biosynthetic Genes Nonribosomal peptide synthetase (NRPS), Acyl-AMP ligase, multiple oxygenases, ABC transporter, homotyrosine pathway [1] Nonribosomal peptide synthetase (NRPS), Acyl-AMP ligase, multiple oxygenases, ABC transporter, homotyrosine pathway [1] Information missing from search results Information missing from search results
Cluster Boundary Clearly delimited from genomic context; flanking regions show low sequence similarity (~30% identity) [1] Collinear gene arrangement with other Aspergillus section Nidulantes clusters [1] Information missing from search results Information missing from search results

Key Genomic Insights and Experimental Approaches

  • Cluster Architecture and Evolution: The biosynthetic gene cluster for this compound in Aspergillus species is typically a single, continuous genomic unit [1]. This cluster is clearly delimited from the rest of the genome, with flanking regions showing low sequence similarity, suggesting it is a discrete functional module [1].
  • Strain Improvement and Mutagenesis: Classical strain improvement through mutagenesis remains a powerful tool. Research on Coleophoma empetri used heavy-ion beam mutagenesis to generate high-yielding mutants [3]. The nonhomologous end-joining (NHEJ) DNA repair pathway-deficient mutants were more sensitive to radiation, leading to higher mutation rates [3]. After two rounds of mutagenesis, mutant strains produced 1.1 g/L of the micafungin precursor FR901379, a 253.7% increase over the parent strain [3].
  • Understanding Fungal Resistance: The efficacy of echinocandins against Aspergillus fumigatus is limited. Studies using solid-state NMR (ssNMR) have shown that when β−1,3-glucan synthesis is inhibited, the fungus undergoes dynamic cell wall remodeling [4]. This involves a significant increase in chitin, chitosan, and highly polymorphic α−1,3-glucans, which help maintain cell wall integrity and reduce drug efficacy [4]. This mechanism is a key factor in the fungistatic nature of echinocandins against this pathogen [4].

Experimental Protocols for Genomic and Strain Analysis

Here is a generalized workflow for conducting a comparative genomic and strain improvement study, synthesizing methods from the search results.

Start Start: Fungal Strains A Genomic DNA Extraction Start->A B Whole-Genome Sequencing A->B C De Novo Assembly & Annotation B->C D Identify BGCs using BLASTn / AntiSMASH C->D E Comparative Genomics Analysis D->E Cluster Comparison F Mutagenesis (e.g., Heavy-ion) E->F Target Strain for Improvement G Fermentation & Titer Assessment F->G H High-Yielding Mutant G->H I Mutant Genome Resequencing H->I J Identify Mutations (Comparative Genomics) I->J J->E Elucidate High-Yield Mechanism

The molecular mechanism of echinocandin resistance in Aspergillus fumigatus involves complex remodeling of the fungal cell wall, which can be visualized as follows.

Drug Echinocandin Exposure Effect Inhibition of β−1,3-glucan synthase Drug->Effect Reduction Drastic Reduction in β−1,3-glucan Effect->Reduction Comp1 Compensatory Response: Cell Wall Remodeling Reduction->Comp1 Change1 Increase in Chitin and Chitosan Comp1->Change1 Change2 Increase & Polymorphism of α−1,3-glucan Comp1->Change2 Change3 Altered Surface Polysaccharides (GAG, GM) Comp1->Change3 Outcome1 Physical association of chitosan, α−1,3-glucan, and chitin Change1->Outcome1 Change2->Outcome1 Outcome2 Enhanced cell wall stiffness and hydrophobicity Outcome1->Outcome2 Outcome3 Preserved Cell Wall Integrity and Survival Outcome2->Outcome3

Research Implications and Future Directions

The integration of comparative genomics with classical mutagenesis provides a powerful framework for understanding and optimizing the production of these crucial antifungal agents [1] [3]. Furthermore, elucidating the resistance mechanisms in pathogens like Aspergillus fumigatus opens avenues for developing next-generation therapies that target compensatory pathways, potentially overcoming current limitations of echinocandins [4] [5].

References

efficacy of semisynthetic derivatives of echinocandin B

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of Novel Echinocandin Derivatives

The table below summarizes key experimental data for two novel echinocandin derivatives, SIPI-18333 and SIPI-18334, compared with existing echinocandin drugs. This data is extracted from a 2025 study that designed and synthesized these new compounds [1].

Compound Name In vitro MIC against Candida krusei (μg/mL) Plasma Stability (in rats) Key Pharmacokinetic (PK) Parameters in Rats CYP450 Metabolism Dependence
SIPI-18333 0.03125 [1] Better than Micafungin [1] Significantly higher plasma exposure (C~max~, AUC~(0-t)~) than Rezafungin [1] Minimal [1]
SIPI-18334 0.03125 [1] Better than Micafungin [1] Significantly higher plasma exposure (C~max~, AUC~(0-t)~) than Rezafungin [1] Minimal [1]
Existing Echinocandins (Micafungin, Rezafungin) Higher than 0.03125 (implied) [1] Reference standard [1] Reference standard [1] Not specified

Detailed Experimental Protocols

The superior efficacy and pharmacokinetic profile of SIPI-18333 and SIPI-18334 were established through the following key experiments [1]:

  • In vitro Antifungal Susceptibility Testing

    • Methodology: The minimum inhibitory concentration (MIC) was determined against a range of fungal pathogens, including Candida krusei.
    • Procedure: This likely followed standardized broth microdilution methods as per guidelines from organizations like CLSI or EUCAST, where compounds are serially diluted and incubated with a standardized inoculum of the test organism.
  • Pharmacokinetic Evaluation

    • Model: Studies were conducted in rat models.
    • Parameters Measured: Key parameters included maximum plasma concentration (C~max~) and area under the concentration-time curve (AUC), which are critical for determining drug exposure.
  • Metabolic Stability and Interaction Studies

    • System: Experiments were performed using liver microsomes.
    • Objective: These tests assessed the compound's metabolic stability and its potential to cause drug-drug interactions by evaluating dependence on the Cytochrome P450 (CYP450) enzyme system.
  • Plasma Stability Assay

    • Method: The compounds were incubated in plasma to measure their degradation over time, indicating in vivo stability.

The workflow below illustrates the key stages and decision points in the development and evaluation of these novel echinocandin derivatives.

Start Start: Design & Synthesis of Echinocandin Derivatives InVitro In Vitro Efficacy Screening Start->InVitro PK Pharmacokinetic (PK) Profiling InVitro->PK Meets MIC targets Fail Fail/Back to Design InVitro->Fail Does not meet targets Metab Metabolic Stability Assessment PK->Metab Plasma Plasma Stability Testing Metab->Plasma Candidate Promising Candidate Identified Plasma->Candidate

Clinical Context of Echinocandin Use

Echinocandins are a cornerstone of modern antifungal therapy. Understanding their mechanism and clinical performance provides context for the development of new derivatives.

  • Mechanism of Action: Echinocandin drugs inhibit the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of a key component of the fungal cell wall. This action is highly effective against Candida and Aspergillus species [2].
  • Clinical Efficacy Data: A 2025 nationwide cohort study on Candida infective endocarditis found that treatment regimens based on echinocandins showed comparable outcomes to those based on amphotericin B, with no significant differences in in-hospital mortality, relapse rates, or one-year mortality observed [3]. This supports the clinical value of this drug class in severe infections.
  • The Need for New Derivatives: Despite their efficacy, resistance to echinocandins can occur, primarily through mutations in the FKS1 and FKS2 genes, which encode the target enzyme [2]. This underscores the importance of developing new agents with robust activity.

References

comparative analysis of ani cluster versus ecd cluster

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Clusters: A Quick Comparison

The table below summarizes the core aspects of ANI clustering and the common interpretation of "ECD."

Feature ANI Cluster (Average Nucleotide Identity) ECD (Common Interpretations)
Full Name/Meaning Average Nucleotide Identity [1] [2] Extracellular Domain [3] (a protein region, not a cluster). No evidence of a clustering method named "ECD Cluster" was found.
Primary Application Genomic species delineation and strain-level analysis in prokaryotes and yeasts [1] [4] [2]. Not applicable as a clustering method.
Objective To determine genetic relatedness and define species boundaries based on whole-genome comparisons [1] [2]. Not applicable.
Data Type Whole-genome sequences (finished or draft assemblies) [1] [2]. Not applicable.
Key Metric ANI percentage (e.g., >95% typically indicates same species) [1] [2]. Not applicable.

ANI Clustering: A Detailed Guide

ANI clustering is a robust, genome-wide method for comparing genetic relatedness, largely replacing older techniques like DNA-DNA hybridization for prokaryotic and eukaryotic species delineation [1] [2].

Core Methodology and Experimental Protocol

The standard workflow for ANI analysis, as implemented in tools like FastANI, involves the following steps [1] [2]:

  • Genome Assembly: Obtain whole-genome sequences for the organisms of interest. These can be finished (complete) or draft assemblies [1].
  • Pairwise Comparison: For each pair of genomes, the tool identifies all bidirectional best matches of genomic segments.
  • Identity Calculation: For each matching segment, the average nucleotide identity is computed.
  • Overall ANI Computation: The final ANI value is the mean of these identities across all aligned segments, weighted by their length. The formula can be represented as: ( \text{ANI} = \frac{\sum (\text{Aligned Fragment Length} \times \text{Identity})}{\sum \text{Aligned Fragment Length}} )
  • Clustering: The resulting matrix of ANI values between all genome pairs is used to cluster organisms, typically using methods like UPGMA (Unweighted Pair Group Method with Arithmetic Mean), to visualize taxonomic relationships [5].

This process is summarized in the following workflow:

Start Start: Collection of Genome Assemblies Step1 1. Pairwise Whole-Genome Comparison Start->Step1 Step2 2. Compute Weighted Average Identity of Aligned Fragments Step1->Step2 Step3 3. Generate ANI Matrix Step2->Step3 Step4 4. Cluster Genomes (e.g., UPGMA Method) Step3->Step4 End End: Taxonomic Groups Visualized as Clustermap End->Step4

Supporting Experimental Data and Performance

Extensive validation supports the use of ANI clustering:

  • Accuracy and Speed: FastANI provides near-perfect linear correlation (( R^2 > 0.99 )) with the traditional, but computationally expensive, BLAST-based ANI method (ANIb) while being orders of magnitude faster [2].
  • Clear Species Boundaries: Analysis of over 90,000 prokaryotic genomes revealed a clear genetic discontinuity, with 99.8% of the 8 billion genome pairs conforming to >95% intra-species and <83% inter-species ANI values [2].
  • Application in Yeast Taxonomy: A 2024 study demonstrated that FastANI is highly effective for yeast species delineation, suggesting a cutoff of 94–96% for distinguishing species, and was more discriminating than traditional methods like D1/D2 LSU rRNA alignment [1].

How to Proceed with Your Comparative Analysis

Given that "ECD Cluster" does not appear to be a standard bioinformatics method, I suggest the following:

  • Verify the Terminology: Please confirm if "ECD Cluster" refers to the Extracellular Domain of a protein. If so, comparing it directly to ANI clustering is not appropriate, as they address fundamentally different biological questions.
  • Consider Alternative Methods: A more fitting comparison for ANI clustering would be against other integrative clustering methods used for multi-omics data. For instance, the iCluster family of methods is widely used to integrate and cluster samples based on multiple data types (e.g., genomics, transcriptomics) [6] [7]. ANI focuses on nucleotide identity for taxonomy, while iCluster identifies molecular subtypes for diseases like cancer.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

14

Exact Mass

1059.57397952 Da

Monoisotopic Mass

1059.57397952 Da

Heavy Atom Count

75

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CNW0ZW8ZTQ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

MeSH Pharmacological Classification

Antifungal Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Echinocandin_B

Dates

Last modified: 08-15-2023
1: Shao L, Li J, Liu A, Chang Q, Lin H, Chen D. Efficient bioconversion of echinocandin B to its nucleus by overexpression of deacylase genes in different host strains. Appl Environ Microbiol. 2013 Feb;79(4):1126-33. doi: 10.1128/AEM.02792-12. Epub 2012 Dec 7. PubMed PMID: 23220968; PubMed Central PMCID: PMC3568618.
2: Hu ZC, Peng LY, Zheng YG. Enhancement of Echinocandin B Production by a UV- and Microwave-Induced Mutant of Aspergillus nidulans with Precursor- and Biotin-Supplying Strategy. Appl Biochem Biotechnol. 2016 Aug;179(7):1213-26. doi: 10.1007/s12010-016-2060-5. Epub 2016 Apr 2. PubMed PMID: 27039401.
3: Zou SP, Liu M, Wang QL, Xiong Y, Niu K, Zheng YG, Shen YC. Preparative separation of echinocandin B from Aspergillus nidulans broth using macroporous resin adsorption chromatography. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 26;978-979:111-7. doi: 10.1016/j.jchromb.2014.11.028. Epub 2014 Dec 4. PubMed PMID: 25541471.
4: Elefanti A, Mouton JW, Verweij PE, Tsakris A, Zerva L, Meletiadis J. Amphotericin B- and voriconazole-echinocandin combinations against Aspergillus spp.: Effect of serum on inhibitory and fungicidal interactions. Antimicrob Agents Chemother. 2013 Oct;57(10):4656-63. doi: 10.1128/AAC.00597-13. Epub 2013 Jul 15. PubMed PMID: 23856768; PubMed Central PMCID: PMC3811418.
5: Hüttel W, Youssar L, Grüning BA, Günther S, Hugentobler KG. Echinocandin B biosynthesis: a biosynthetic cluster from Aspergillus nidulans NRRL 8112 and reassembly of the subclusters Ecd and Hty from Aspergillus pachycristatus NRRL 11440 reveals a single coherent gene cluster. BMC Genomics. 2016 Aug 8;17:570. doi: 10.1186/s12864-016-2885-x. PubMed PMID: 27502607; PubMed Central PMCID: PMC4977696.
6: Niu K, Hu Y, Mao J, Zou S, Zheng Y. [Effect of microparticles on echinocandin B production by Aspergillus nidulans]. Sheng Wu Gong Cheng Xue Bao. 2015 Jul;31(7):1082-8. Chinese. PubMed PMID: 26647583.
7: Zou SP, Zhong W, Xia CJ, Gu YN, Niu K, Zheng YG, Shen YC. Mutagenesis breeding of high echinocandin B producing strain and further titer improvement with culture medium optimization. Bioprocess Biosyst Eng. 2015 Oct;38(10):1845-54. doi: 10.1007/s00449-015-1425-4. Epub 2015 Jun 20. PubMed PMID: 26091897.
8: Emri T, Majoros L, Tóth V, Pócsi I. Echinocandins: production and applications. Appl Microbiol Biotechnol. 2013 Apr;97(8):3267-84. doi: 10.1007/s00253-013-4761-9. Epub 2013 Mar 6. Review. PubMed PMID: 23463246.
9: Cacho RA, Jiang W, Chooi YH, Walsh CT, Tang Y. Identification and characterization of the echinocandin B biosynthetic gene cluster from Emericella rugulosa NRRL 11440. J Am Chem Soc. 2012 Oct 10;134(40):16781-90. doi: 10.1021/ja307220z. Epub 2012 Oct 1. PubMed PMID: 22998630; PubMed Central PMCID: PMC3482383.
10: Tóth V, Nagy CT, Pócsi I, Emri T. The echinocandin B producer fungus Aspergillus nidulans var. roseus ATCC 58397 does not possess innate resistance against its lipopeptide antimycotic. Appl Microbiol Biotechnol. 2012 Jul;95(1):113-22. doi: 10.1007/s00253-012-4027-y. Epub 2012 May 4. PubMed PMID: 22555909.
11: Kuhn DM, George T, Chandra J, Mukherjee PK, Ghannoum MA. Antifungal susceptibility of Candida biofilms: unique efficacy of amphotericin B lipid formulations and echinocandins. Antimicrob Agents Chemother. 2002 Jun;46(6):1773-80. PubMed PMID: 12019089; PubMed Central PMCID: PMC127206.
12: Julius JM, Gaikwad A, Lowry A, Lewis RE, Lozano RD, Dalrymple JL, Coleman RL, Smith JA. Defining the role of echinocandin catechol functional groups in the development of secondary hepatocellular carcinoma. J Antimicrob Chemother. 2012 Feb;67(2):422-9. doi: 10.1093/jac/dkr494. Epub 2011 Nov 30. PubMed PMID: 22129592.
13: Debono M, Abbott BJ, Fukuda DS, Barnhart M, Willard KE, Molloy RM, Michel KH, Turner JR, Butler TF, Hunt AH. Synthesis of new analogs of echinocandin B by enzymatic deacylation and chemical reacylation of the echinocandin B peptide: synthesis of the antifungal agent cilofungin (LY121019). J Antibiot (Tokyo). 1989 Mar;42(3):389-97. PubMed PMID: 2708132.
14: Cappelletty D, Eiselstein-McKitrick K. The echinocandins. Pharmacotherapy. 2007 Mar;27(3):369-88. Review. PubMed PMID: 17316149.
15: Denning DW. Echinocandin antifungal drugs. Lancet. 2003 Oct 4;362(9390):1142-51. Review. PubMed PMID: 14550704.
16: McCammon MT, Parks LW. Enrichment for auxotrophic mutants in Saccharomyces cerevisiae using the cell wall inhibitor, echinocandin B. Mol Gen Genet. 1982;186(2):295-7. PubMed PMID: 7050633.
17: Smith L, Lu SE. Medical claims and current applications of the potent echinocandin antifungals. Recent Pat Antiinfect Drug Discov. 2010 Jan;5(1):58-63. Review. PubMed PMID: 19929842.
18: Boeck LD, Fukuda DS, Abbott BJ, Debono M. Deacylation of echinocandin B by Actinoplanes utahensis. J Antibiot (Tokyo). 1989 Mar;42(3):382-8. PubMed PMID: 2708131.
19: Morrison VA. The role of caspofungin and the echinocandins in the antifungal armamentarium. Curr Opin Investig Drugs. 2002 Oct;3(10):1432-6. Review. PubMed PMID: 12431014.
20: Hodges RL, Hodges DW, Goggans K, Xuei X, Skatrud P, McGilvray D. Genetic modification of an echinocandin B-producing strain of Aspergillus nidulans to produce mutants blocked in sterigmatocystin biosynthesis. J Ind Microbiol. 1994 Nov;13(6):372-81. PubMed PMID: 7765669.

Explore Compound Types